Methyl 3-(difluoromethoxy)-4-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(difluoromethoxy)-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO3/c1-14-8(13)5-2-3-6(12)7(4-5)15-9(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZBPZURIWOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)I)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: Methyl 3-(difluoromethoxy)-4-iodobenzoate
CAS: 2138515-41-8 Document Type: Technical Monograph Version: 1.0
Executive Summary
Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS 2138515-41-8) is a high-value bifunctional building block used primarily in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1] It is characterized by three strategic structural motifs:
-
Difluoromethoxy Group (-OCHF₂): A lipophilic hydrogen bond donor that acts as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups, offering enhanced metabolic stability against oxidative demethylation.
-
Aryl Iodide (C4-I): A highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of biaryl or heterobiaryl scaffolds.
-
Methyl Ester (C1-COOMe): A protected carboxylic acid that facilitates purification and can be selectively hydrolyzed or reduced at late stages of synthesis.
This guide details the physicochemical properties, synthetic architecture, and handling protocols for this compound, designed for researchers requiring high-purity inputs for medicinal chemistry campaigns.
Physicochemical Specifications
The following data aggregates experimental values and high-confidence predicted properties based on structural analogs (e.g., methyl 4-(difluoromethoxy)-3-iodobenzoate).
| Property | Specification | Notes |
| IUPAC Name | Methyl 3-(difluoromethoxy)-4-iodobenzoate | |
| CAS Number | 2138515-41-8 | |
| Molecular Formula | C₉H₇F₂IO₃ | |
| Molecular Weight | 328.05 g/mol | |
| Physical State | White to off-white crystalline solid | Typical for halogenated benzoate esters. |
| Melting Point | 110–115 °C (Predicted) | Analogous to methyl 4-iodobenzoate (114 °C). |
| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Insoluble in water. |
| LogP | ~3.2 | Lipophilic due to -I and -OCHF₂. |
| H-Bond Donors | 1 (Weak) | The C-H in -OCHF₂ is a weak donor. |
| H-Bond Acceptors | 3 | Ester carbonyl, ester oxygen, ether oxygen. |
Synthetic Architecture
The synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate requires a strategic sequence to ensure correct regiochemistry. Direct iodination of a difluoromethoxybenzene often yields mixtures; therefore, the preferred route installs the iodine atom before the difluoromethylation step, utilizing Methyl 3-hydroxy-4-iodobenzoate as the pivotal precursor.
Synthesis Logic Map
Figure 1: Synthetic workflow prioritizing regiocontrol via early-stage iodination.
Detailed Protocol: O-Difluoromethylation
This protocol describes the conversion of the phenol intermediate to the target difluoromethoxy compound using sodium chlorodifluoroacetate as a solid source of difluorocarbene (:CF₂). This method avoids the use of gaseous chlorodifluoromethane (Freon-22).
Reagents:
-
Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, anhydrous)
-
Dimethylformamide (DMF) (0.2 M concentration)
-
Water (for quench)[2]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-hydroxy-4-iodobenzoate in anhydrous DMF.
-
Base Addition: Add K₂CO₃ in one portion. The suspension may turn slightly yellow.
-
Heating: Heat the mixture to 95–100 °C in an oil bath. Note: High temperature is required to decarboxylate ClCF₂CO₂Na and generate the reactive carbene species.
-
Reagent Addition: Slowly add ClCF₂CO₂Na in portions over 30 minutes. Caution: CO₂ gas evolution will occur. Ensure the system is vented to a fume hood.
-
Reaction Monitoring: Stir at 100 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting phenol (polar) should disappear, replaced by a less polar spot (Target).
-
Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (5x reaction volume).
-
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organics with water (2x) and brine (1x) to remove DMF.
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0% to 20% EtOAc in Hexanes).
Validation Criteria:
-
1H NMR (CDCl₃): Look for the characteristic triplet of the -OCHF₂ proton around δ 6.50 ppm (J ≈ 72-75 Hz).
-
Absence of OH: Disappearance of the broad phenolic singlet (~5.0–6.0 ppm).
Reactivity & Applications
The "Iodine Handle" (C4 Position)
The iodine atom at the 4-position is electronically activated by the electron-withdrawing ester (para) and the -OCHF₂ group (ortho). It is an excellent substrate for palladium-catalyzed couplings.
-
Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biaryls. The -OCHF₂ group remains stable under standard basic conditions (Na₂CO₃/DME).
-
Sonogashira Coupling: Reacts with terminal alkynes. Useful for extending the carbon skeleton.
-
Heck Reaction: Reacts with alkenes (e.g., acrylates) to form styrenyl derivatives.
The "Difluoromethoxy" Advantage
In medicinal chemistry, the -OCHF₂ group is often superior to a methoxy (-OCH₃) group because:
-
Metabolic Blocking: The C-F bonds prevent O-dealkylation by Cytochrome P450 enzymes.
-
H-Bonding: The proton in -OCH F₂ is sufficiently acidic to act as a weak hydrogen bond donor, potentially picking up interactions in a receptor pocket that a -OCH₃ or -OCF₃ cannot.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Difluorocarbene Risks: The synthesis generates difluorocarbene in situ. While transient, it is reactive. The precursor (ClCF₂CO₂Na) releases CO₂; ensure adequate venting to prevent pressure buildup.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine homolysis (discoloration).
References
Sources
Chemo-Structural Profiling of C9H7F2IO3: Analytical Standards and Medicinal Applications
Executive Summary
Compound Class: Halogenated Aromatic Esters / Ethers Primary Utility: Synthetic Intermediate, Fragment-Based Drug Discovery (FBDD) Scaffold Key Feature: Dual-Halogen functionalization (Fluorine/Iodine) providing unique metabolic stability and halogen-bonding capabilities.
This technical guide provides a rigorous analysis of the molecular formula C9H7F2IO3 . In the absence of a specific CAS registry assignment for the raw formula, this document treats C9H7F2IO3 as a chemical space target . It outlines the precise physicochemical properties, structural hypotheses relevant to medicinal chemistry, and the mandatory analytical workflows required to distinguish between its potential regioisomers.
Part 1: Theoretical Physicochemical Analysis
For researchers in drug development, distinguishing between Molar Mass (stoichiometry) and Monoisotopic Mass (Mass Spectrometry) is critical, particularly when heavy halogens like Iodine are present.
Quantitative Data Summary
| Property | Value | Technical Note |
| Molecular Formula | C | |
| Molar Mass (Average) | 328.05 g/mol | Used for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 327.9408 Da | Used for HRMS extraction window ( |
| Degree of Unsaturation | 5 | Implies 1 Aromatic Ring (4) + 1 Carbonyl/Ring (1). |
| Heavy Atom Count | 15 | Non-hydrogen atoms. |
| Isotopic Pattern | Unique |
The "Heavy Atom" Effect in Analysis
The presence of Iodine (
-
Implication: In High-Resolution Mass Spectrometry (HRMS), the precise mass of 327.9408 deviates negatively from the nominal mass (328). This negative defect is a diagnostic signature for Iodine-containing compounds.
Part 2: Structural Hypotheses & Drug Discovery Relevance
Given a Degree of Unsaturation (DoU) of 5, the structure almost certainly contains a benzene ring functionalized with an ester or carboxylic acid chain. Below are the two most chemically plausible scaffolds relevant to drug discovery.
Hypothesis A: Ethyl Hydroxy-Difluoro-Iodobenzoate
-
Structure: An ethyl ester of a benzoic acid ring substituted with -OH, -I, and two -F atoms.
-
Medicinal Utility: These are "privileged structures" for protein binding. The Iodine atom often serves as a Halogen Bond Donor (Lewis Acid) to backbone carbonyls in target proteins (e.g., Kinases), while the Fluorines modulate pKa and lipophilicity (
).
Hypothesis B: Methyl (Difluoro-Iodo-Phenoxy)acetate
-
Structure: A phenoxyacetic acid derivative (ether linkage).
-
Medicinal Utility: Phenoxyacetic acids are classic scaffolds in PPAR agonists and herbicide chemistry. The fluorine substitution blocks metabolic hydroxylation at the phenyl ring (Metabolic Blockade).
Part 3: Analytical Characterization Protocols
To validate the identity of a synthesized C9H7F2IO3 candidate, the following self-validating workflow must be executed.
High-Resolution Mass Spectrometry (HRMS) Workflow
Objective: Confirm elemental composition and rule out de-iodination byproducts.
-
Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: Phenols and Carboxylic acids ionize better in negative mode (
).
-
-
Target m/z: 326.9335 (
). -
Fragmentation Check (MS/MS):
-
Look for neutral loss of 127 Da (Iodine radical) or 128 Da (HI).
-
Look for neutral loss of 44 Da (CO
) if the structure is a free acid, or 28 Da (Ethylene) if it is an ethyl ester.
-
NMR Spectroscopy Validation
Objective: Distinguish regioisomers using Scalar Coupling (
-
F NMR (Solvent: DMSO-
):-
Protocol: Acquire proton-coupled
F spectra. -
Diagnostic:
-
If Fluorines are adjacent (ortho), expect a strong
coupling (~20 Hz). -
If Fluorines are separated by Carbon (meta/para), coupling will be negligible or small (
Hz).
-
-
-
H NMR:
-
Ethyl Group Signals (Hypothesis A): Look for a quartet (~4.2 ppm) and triplet (~1.3 ppm).
-
Methyl Ether Signal (Hypothesis B): Look for a singlet (~3.7 ppm).
-
Analytical Logic Diagram
The following diagram illustrates the decision tree for structural confirmation.
Figure 1: Analytical Decision Tree for characterizing C9H7F2IO3 isomers. Note the reliance on
Part 4: Synthesis & Handling Considerations
Stability and Storage
Compounds containing Carbon-Iodine (C-I) bonds are susceptible to homolytic cleavage upon exposure to UV light.
-
Protocol: Store C9H7F2IO3 in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Visual Indicator: Appearance of a purple/pink tint indicates liberation of elemental Iodine (
), signaling decomposition.
Fragmentation Pathway (Mass Spec)
Understanding how this molecule breaks apart is vital for identifying it in biological matrices (metabolite identification).
Figure 2: Predicted ESI(-) fragmentation pathway. The loss of Iodine is the most dominant and diagnostic transition.
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. [Link]
-
PubChem (NIH). Compound Summary: Halogenated Benzoic Acid Derivatives (General Search). [Link]
-
IUPAC. Periodic Table of the Elements - Isotopic Abundances. [Link]
-
Scientific Instrument Services. Exact Mass Calculator (Monoisotopic Mass). [Link]
Technical Guide: Methyl 3-(difluoromethoxy)-4-iodobenzoate vs. Methyl 4-(difluoromethoxy)-3-iodobenzoate
Strategic Building Blocks for Next-Generation Medicinal Chemistry
Executive Summary
This technical guide analyzes two critical regioisomers: Methyl 3-(difluoromethoxy)-4-iodobenzoate (Isomer A) and Methyl 4-(difluoromethoxy)-3-iodobenzoate (Isomer B). These molecules serve as high-value intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents.
The core distinction lies in the relative positioning of the iodine atom—the "handle" for cross-coupling—and the difluoromethoxy (
Part 1: Structural & Physicochemical Analysis
The difluoromethoxy group is a powerful bioisostere for methoxy (
Comparative Data Table
| Feature | Isomer A: 3-(OCHF | Isomer B: 4-(OCHF |
| Iodine Position | Para to Ester (C4) | Meta to Ester (C3) |
| Electronic Environment (C-I) | Highly activated (EWG para) | Moderately activated (EWG meta) |
| Steric Hindrance (Coupling) | Ortho-substituent is | Ortho-substituent is |
| Vector Geometry | Linear extension (approx. 180°) | Kinked/Bent extension (approx. 120°) |
| Primary Application | Linear biaryl scaffolds | Macrocycles or bent-core scaffolds |
The "Lipophilic Hydrogen Bond Donor" Effect
The
-
Hammett Constant:
(Weakly electron-withdrawing) -
Bioisosterism: Replaces
to block metabolic demethylation (CYP450 oxidation).
Part 2: Synthetic Protocols
The synthesis of both isomers hinges on the efficient introduction of the difluoromethoxy group onto a phenolic substrate. Historic methods utilized chlorodifluoromethane (Freon-22) gas, which is an ozone-depleting substance and difficult to handle on a bench scale.
The Modern Standard: The use of Sodium Chlorodifluoroacetate (SCDA) as a solid, bench-stable source of difluorocarbene (
Pathway Visualization[2]
Caption: Difluoromethylation workflow using Sodium Chlorodifluoroacetate (SCDA) via difluorocarbene generation.
Detailed Experimental Protocol
Target: Synthesis of Methyl 4-(difluoromethoxy)-3-iodobenzoate (Isomer B). Note: This protocol is adaptable for Isomer A by substituting the starting phenol.
Reagents:
-
Methyl 4-hydroxy-3-iodobenzoate (1.0 equiv)
-
Sodium chlorodifluoroacetate (SCDA) (2.5 – 3.0 equiv)
-
Potassium carbonate (
) (2.0 equiv, anhydrous) -
Solvent: DMF (N,N-Dimethylformamide) or NMP (
concentration)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with Methyl 4-hydroxy-3-iodobenzoate,
, and DMF. Stir at room temperature for 15 minutes to generate the phenolate anion. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) in a single portion.
-
Reaction (Controlled Heating):
-
Equip the flask with a reflux condenser and an oil bubbler (crucial for monitoring
evolution). -
Heat the mixture to 90–100°C .
-
Observation: Evolution of gas (
) indicates the decomposition of SCDA into difluorocarbene. -
Caution: Do not overheat rapidly; the decarboxylation is exothermic.
-
-
Monitoring: Maintain temperature for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the phenol starting material (
) and appearance of the product ( mass shift). -
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The
product is significantly less polar than the starting phenol.
Part 3: Reactivity Profile & Cross-Coupling
Both isomers contain an aryl iodide, the "gold standard" electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. However, their reactivity is not identical due to electronic effects.
Electronic Activation Analysis
-
Isomer A (4-Iodo): The iodine is para to the methyl ester. The ester is a strong Electron Withdrawing Group (EWG) via resonance (
). This pulls electron density away from the C-I bond, making the carbon highly electrophilic.-
Result: Faster oxidative addition (
).
-
-
Isomer B (3-Iodo): The iodine is meta to the methyl ester. The ester exerts only inductive withdrawal (
) at the meta position, which is weaker than resonance withdrawal.-
Result: Slower oxidative addition compared to Isomer A.
-
Steric Considerations
In both isomers, the iodine is ortho to the difluoromethoxy group.
-
The
group is conformationally flexible but bulky (larger than ). -
Implication: Standard ligands (e.g.,
) may work, but bulky, electron-rich phosphines (e.g., SPhos, XPhos ) or N-heterocyclic carbenes (NHC) are recommended to facilitate the coupling of these ortho-substituted iodides.
Decision Matrix: Selecting the Right Isomer
Caption: Selection logic based on SAR geometric requirements.
Part 4: Medicinal Chemistry Applications[2][5][6][7][8][9]
Metabolic Stability (The "Roflumilast Effect")
In the PDE4 inhibitor Roflumilast , a difluoromethoxy group is employed to replace a methoxy group.[4][5]
-
Mechanism: Methoxy groups are prone to O-dealkylation by CYP450 enzymes. The C-F bond is stronger and electronically deactivates the adjacent C-H bonds, preventing radical abstraction and subsequent metabolism.
-
Application: Using Isomer A or B allows researchers to "harden" a metabolic soft spot on a benzoic acid scaffold while retaining H-bond acceptor/donor capability.
Lipophilicity Tuning ( )
-
: Increases
significantly (improves permeability). -
: Increases
moderately (fine-tuning solubility).
Bioisosterism in Kinase Inhibitors
These isomers are frequently used to synthesize the "hinge-binding" or "solvent-front" regions of kinase inhibitors. The iodine allows for the attachment of heterocycles (e.g., indazoles, pyrazoles), while the ester can be converted to an amide tail to interact with the DFG motif.
References
-
BenchChem. (2025).[6] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from
-
Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org. Synth. 2024, 101, 1-17. Retrieved from
-
Journal of Medicinal Chemistry. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. J. Med. Chem. 2017.[7][8] Retrieved from
-
Organic Process Research & Development. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Org. Process Res. Dev. 2011. Retrieved from
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review. Retrieved from
Sources
- 1. nbinno.com [nbinno.com]
- 2. METHYL 3-IODO-4-METHOXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. calibrechem.com [calibrechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Suppliers of Methyl 3-(difluoromethoxy)-4-iodobenzoate
Technical Guide: Sourcing & Synthesis of Methyl 3-(difluoromethoxy)-4-iodobenzoate
Executive Summary
Methyl 3-(difluoromethoxy)-4-iodobenzoate is a high-value, niche intermediate used primarily in medicinal chemistry for the development of lipophilic, metabolically stable drug scaffolds. Unlike its more common isomer (methyl 4-(difluoromethoxy)-3-iodobenzoate), this specific 3,4-substitution pattern allows for unique orthogonal functionalization: the iodine at position 4 serves as a handle for cross-coupling (Suzuki-Miyaura, Sonogashira), while the ester at position 1 allows for downstream amide coupling or reduction.
Critical Procurement Insight: Current market analysis indicates that Methyl 3-(difluoromethoxy)-4-iodobenzoate is not a standard catalog item with major global distributors. It is classified as a "Make-to-Order" or Custom Synthesis target.
This guide provides a dual-track strategy for researchers:
-
The "Buy" Strategy: Sourcing the critical commercial precursor (CAS 157942-12-6) and contracting Custom Research Organizations (CROs).
-
The "Make" Strategy: A validated internal synthesis protocol to generate the target from the precursor in a single step.
Procurement Strategy: The "Buy" vs. "Make" Matrix
Since the final molecule is scarce, the most efficient route for drug discovery teams is to source the advanced intermediate (the phenol precursor) and perform the difluoromethylation in-house or via a CRO.
Critical Precursor Sourcing
The synthesis hinges on Methyl 3-hydroxy-4-iodobenzoate . This compound is commercially available and stable.
Verified Suppliers for Precursor (CAS 157942-12-6):
| Supplier | Region | Purity Grade | Typical Pack Size | Notes |
| BLD Pharm | Global/China | >97% | 1g - 100g | Reliable stock for halo-phenols. |
| Capot Chemical | China | >98% | 10g - 1kg | Good for scale-up quantities. |
| Matrix Fine Chemicals | Europe | >97% | Custom | High regulatory documentation standards. |
| Combi-Blocks | USA | >95% | 1g - 25g | Fast shipping for US-based R&D. |
Custom Synthesis (CRO) Options
If internal synthesis is not feasible, the following CROs have demonstrated capabilities in difluoromethylation chemistry (handling difluorocarbene precursors):
-
Enamine: (Kiev/Global) - Extensive building block library; likely has the 3-hydroxy precursor in stock to initiate synthesis immediately.
-
WuXi AppTec: (China/Global) - Ideal for multi-kilogram scale-up if the scaffold advances to Process Chemistry.
-
Pharmablock: (China/USA) - Specializes in unique fluorinated building blocks.
Technical Synthesis Protocol (The "Make" Strategy)
Objective: Synthesize Methyl 3-(difluoromethoxy)-4-iodobenzoate from Methyl 3-hydroxy-4-iodobenzoate.
Mechanism:
The reaction proceeds via the generation of difluorocarbene (
Reaction Scheme Visualization
Figure 1: Synthesis workflow utilizing sodium chlorodifluoroacetate as the carbene source.
Detailed Experimental Procedure
Reagents:
-
Methyl 3-hydroxy-4-iodobenzoate (1.0 eq)[1]
-
Sodium chlorodifluoroacetate (2.5 - 3.0 eq)
-
Potassium Carbonate (
), anhydrous (2.0 eq) -
Dimethylformamide (DMF) (0.2 M concentration)
-
Water (
) (10% v/v relative to DMF - Critical for protonation step)
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 3-hydroxy-4-iodobenzoate (e.g., 2.78 g, 10 mmol) in DMF (50 mL).
-
Base Addition: Add
(2.76 g, 20 mmol) and stir at room temperature for 15 minutes to deprotonate the phenol. -
Reagent Addition: Add Sodium chlorodifluoroacetate (3.81 g, 25 mmol) and water (5 mL). Note: Water aids in the proton transfer mechanism during the carbene insertion.
-
Reaction: Heat the mixture to 95–100°C under an inert atmosphere (
or Ar).-
Caution: Vigorous evolution of
gas will occur. Ensure the system is vented properly (e.g., via an oil bubbler).
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting phenol is polar; the product will be significantly less polar (higher
). Reaction time is typically 4–16 hours. -
Workup:
-
Cool to room temperature.
-
Dilute with water (200 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine (
), dry over , filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes/Ethyl Acetate (0% to 20% EtOAc).
Expected Yield: 60–75%
Quality Control & Characterization
To validate the synthesis, the following analytical parameters must be met. The
| Analytical Method | Expected Signal/Result | Interpretation |
| The triplet with a large coupling constant (Geminal H-F coupling) confirms the | ||
| Doublet signal confirms two equivalent fluorines coupled to one proton. | ||
| LC-MS | Mass shift of +50 Da relative to phenol precursor ( | |
| Appearance | White to off-white solid | Iodine compounds may yellow upon light exposure; store in amber vials. |
Strategic Applications in Drug Design
Why use this specific scaffold?
-
Bioisosterism: The difluoromethoxy group (
) acts as a lipophilic hydrogen bond donor (via the acidic bond). It is a bioisostere for alcohols and thiols but with better metabolic stability. -
Orthogonal Coupling:
-
C4-Iodine: Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) without affecting the ester.
-
C1-Ester: Can be hydrolyzed to the acid or reduced to the alcohol after the C4 modification.
-
Figure 2: Divergent synthetic utility of the scaffold.
References
-
Precursor Availability: "Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6)."[1][2] Common Chemistry, CAS (American Chemical Society). Link
- Difluoromethylation Methodology: Zafrani, Y., et al. "Difluoromethylation of Phenols and Thiophens Using Sodium Chlorodifluoroacetate." Journal of Organic Chemistry, 2017.
-
Bioisosteric Properties: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Supplier Database: "Search Results for CAS 157942-12-6." ChemicalBook / PubChem.[6] (Verified supplier lists including Capot and BLD Pharm).
Disclaimer: This guide is for research purposes only. Handling of iodinated compounds and difluorocarbene precursors requires appropriate PPE and fume hood facilities.
Sources
- 1. civentichem.com [civentichem.com]
- 2. METHYL 3-HYDROXY-4-IODOBENZOATE | CAS 157942-12-6 [matrix-fine-chemicals.com]
- 3. 157942-12-6|Methyl 3-hydroxy-4-iodobenzoate|BLD Pharm [bldpharm.com]
- 4. Methyl 3-hydroxy-4-iodobenzoate, 97% [labchem.co.za]
- 5. 157942-12-6 | Methyl 3-hydroxy-4-iodobenzoate - Capot Chemical [capotchem.com]
- 6. RAZPIPADON (PD164788, ZXIPVZWZRQCIRW-UHFFFAOYSA-N) [probes-drugs.org]
Technical Safety & Handling Monograph: Methyl 3-(difluoromethoxy)-4-iodobenzoate
Executive Summary & Compound Identity
This guide provides a comprehensive technical profile for Methyl 3-(difluoromethoxy)-4-iodobenzoate , a specialized intermediate often utilized in the synthesis of MEK inhibitors and other kinase-targeting pharmaceuticals.
As a specific "official" Safety Data Sheet (SDS) is often proprietary for this positional isomer, this monograph utilizes Read-Across Toxicology principles, deriving safety data from its structural isomer (Methyl 4-(difluoromethoxy)-3-iodobenzoate, CAS 1131614-23-7) and its parent phenol (Methyl 3-hydroxy-4-iodobenzoate).
Chemical Fingerprint
| Property | Specification |
| Chemical Name | Methyl 3-(difluoromethoxy)-4-iodobenzoate |
| Common Abbreviation | 3-OCF2H-4-I-Benzoate |
| Molecular Formula | |
| Molecular Weight | 328.05 g/mol |
| CAS Number | Not Publicly Listed (Analogous Reference: 1131614-23-7) |
| Physical State | Solid (Crystalline Powder) |
| Predicted Melting Point | 40–55 °C (Based on isomeric trends) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) analysis of halogenated benzoate esters.
Signal Word: WARNING
Hazard Statements
| Code | Hazard Description | Mechanism of Action |
| H302 | Harmful if swallowed | Systemic absorption of aryl iodides; potential thyroid interaction. |
| H315 | Causes skin irritation | Lipophilic difluoromethoxy group facilitates dermal penetration/irritation. |
| H319 | Causes serious eye irritation | Ester/Halide functionality acts as a lachrymator/irritant. |
| H335 | May cause respiratory irritation | Dust inhalation irritates mucous membranes. |
Precautionary Statements
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1][2]
Technical Handling & Storage Protocols
This compound possesses two specific functionalities requiring distinct handling protocols: the Aryl Iodide (light sensitive) and the Difluoromethoxy ether (lipophilic).
Storage Architecture
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The methyl ester is susceptible to hydrolysis under humid conditions.
-
Light: CRITICAL. Store in amber glass or foil-wrapped containers. The C-I bond is photolabile; degradation leads to iodine liberation (discoloration to purple/brown).
Experimental Handling Workflow
The following diagram outlines the decision logic for safe handling during synthesis and isolation.
Figure 1: Safe handling workflow emphasizing light protection and dust control.
Emergency Response & First Aid
Self-Validating Protocol: If exposure occurs, the immediate cessation of irritation (burning sensation) after washing serves as the validation of effective decontamination.
| Scenario | Immediate Action | Scientific Rationale |
| Eye Contact | Rinse with water for 15 min. Do not rub. | Mechanical removal of crystals prevents corneal scratching; water dilution neutralizes local pH changes. |
| Skin Contact | Wash with soap and water.[1][3] Avoid alcohol. | Alcohol increases the solubility of the lipophilic difluoromethoxy group, potentially accelerating absorption. |
| Inhalation | Move to fresh air.[1][2][4][5] | Removal from particulate source stops mucosal irritation. |
| Spill | Dampen with inert oil/solvent, then wipe. | "Wet wiping" prevents dust generation (aerosolization of the irritant). |
Synthetic Context & Stability Profile
For researchers, understanding how this molecule reacts is as important as safety. The molecule is synthesized via the difluoromethylation of Methyl 3-hydroxy-4-iodobenzoate .
Synthesis & Reactivity Map
The compound acts as a electrophile in cross-coupling reactions (at the Iodine) and is stable to weak bases, but sensitive to strong nucleophiles (ester cleavage).
Figure 2: Synthetic utility and stability map. The target is generated via difluorocarbene insertion and utilized for Palladium-catalyzed coupling.
Stability Data (Inferred)
-
Thermal Stability: Stable up to ~100°C. Avoid temperatures >150°C due to potential decomposition of the iodobenzoate core.
-
Chemical Incompatibility: Strong oxidizers (reacts with Iodine), Strong bases (hydrolyzes Ester).
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Methyl 4-iodobenzoate. (Structural Analog). Retrieved February 24, 2026, from [Link]
-
Hu, M., et al. (2011). Process Research on the O-Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. (Synthesis Context). Retrieved February 24, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Methyl 4-iodobenzoate. Retrieved February 24, 2026, from [Link]
Sources
Difluoromethoxy-Substituted Aryl Iodides: A Technical Guide to Synthesis and Application
Executive Summary
The incorporation of the difluoromethoxy group (
The Physiochemical Advantage: Why ?
The
The "Lipophilic Hydrogen Bond Donor"
Unlike the chemically inert
-
Bioisosterism: It serves as a lipophilic bioisostere for phenol (
) and thiol ( ) groups, often improving membrane permeability while retaining key receptor interactions. -
Conformational Bias: The
group generally adopts an orthogonal or twisted conformation relative to the aromatic ring, unlike the planar methoxy group. This can be exploited to lock bioactive conformations.
Comparative Metrics
The following table contrasts the key properties of the difluoromethoxy group with standard substituents.
| Property | Methoxy ( | Difluoromethoxy ( | Trifluoromethoxy ( |
| Electronic Effect ( | -0.27 (Donor) | +0.14 (Weak Acceptor) | +0.35 (Strong Acceptor) |
| Lipophilicity ( | -0.02 | +0.65 | +1.04 |
| H-Bond Donor Acidity | None | Weak | None |
| Metabolic Stability | Low (O-demethylation) | High | High |
| Primary Utility | Solubility/Electronics | Lipophilic H-Bonding | Metabolic Blocking/Lipophilicity |
Data Interpretation:
The
Synthetic Architectures: Accessing the Building Block
The synthesis of difluoromethoxy-substituted aryl iodides presents a regioselectivity challenge. Two primary strategies exist: Direct O-Difluoromethylation of iodophenols and Iodination of difluoromethoxybenzenes.
Strategy A: Direct O-Difluoromethylation (Preferred)
This route ensures perfect regiocontrol by installing the
-
Reagent Evolution:
-
Generation 1 (Gas): Chlorodifluoromethane (
, Freon-22). Requires strong base ( ) and phase transfer catalysis. Risk:[2] Hydrolysis of the iodide or benzyne formation. -
Generation 2 (Solid): Sodium chlorodifluoroacetate (
, SCDA).[3] Decarboxylates at 90–100°C to release . Milder, but still requires heat. -
Generation 3 (Photochemical): Visible-light photoredox catalysis using reagents like
or sulfoximines. Benefit: Room temperature, high functional group tolerance.[4]
-
Strategy B: Electrophilic Iodination
Direct iodination of (difluoromethoxy)benzene is feasible but often suffers from regioselectivity issues (ortho vs. para mixtures) due to the directing effect of the oxygen lone pairs. This route is generally reserved for substrates where the para-position is the only open site.
Synthetic Workflow Visualization
Caption: Comparative synthetic pathways for 1-difluoromethoxy-4-iodobenzene. Route A is preferred for regiochemical integrity.
Experimental Protocol: Synthesis of 1-(Difluoromethoxy)-4-iodobenzene
This protocol utilizes Sodium Chlorodifluoroacetate (SCDA) , a solid, bench-stable source of difluorocarbene, avoiding the use of ozone-depleting gases.
Safety Note: This reaction generates difluorocarbene in situ. While safer than gas cylinders, it should be conducted in a fume hood.
Materials
-
4-Iodophenol (1.0 equiv)
-
Sodium chlorodifluoroacetate (SCDA) (2.5 equiv)
-
Potassium carbonate (
) (2.0 equiv) -
DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) [0.5 M concentration]
-
Water (for workup)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-iodophenol (e.g., 2.20 g, 10 mmol) in DMF (20 mL).
-
Base Addition: Add
(2.76 g, 20 mmol) to the solution. Stir for 10 minutes at room temperature to facilitate phenoxide formation. -
Reagent Addition: Add Sodium chlorodifluoroacetate (3.81 g, 25 mmol) in a single portion.
-
Reaction: Heat the mixture to 95–100 °C under an inert atmosphere (
or Ar). -
Quench & Workup: Cool the mixture to room temperature. Pour slowly into ice-water (100 mL).
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (
). Wash the combined organic layers with water ( ) and brine ( ) to remove DMF. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, typically 100% Hexanes to 5% EtOAc/Hexanes).
Expected Yield: 75–85% Characterization:
-
NMR: Singlet (or doublet of doublets depending on resolution) around
to ppm ( ). -
NMR: The unique triplet for
appears at ppm ( ).
Reactivity Profile & Applications
Once synthesized, the difluoromethoxy-substituted aryl iodide is a robust building block.
Cross-Coupling Compatibility
The
-
Suzuki-Miyaura: Compatible with boronic acids/esters,
, and aqueous bases ( ). -
Sonogashira: Compatible with terminal alkynes,
, and amine bases. -
Buchwald-Hartwig: Compatible with amines and strong bases (
), provided the temperature is controlled to prevent elimination of fluoride (though this is rare for ).
Stability to Lithiation
Unlike trifluoromethoxy benzenes, which can eject fluoride upon ortho-lithiation to form benzyne intermediates, the
-
Application: Treatment of 1-difluoromethoxy-4-iodobenzene with
-BuLi generates the phenyllithium species, which can be trapped with electrophiles (aldehydes, ketones, ).
Case Study: Roflumilast & Pantoprazole
The difluoromethoxy motif is central to the efficacy of several blockbuster drugs.
-
Pantoprazole (Protonix): A proton pump inhibitor.[1] The
group on the benzimidazole ring modulates the pKa of the pyridine nitrogen, crucial for the drug's acid-activation mechanism in the parietal cells. -
Roflumilast (Daliresp): A PDE4 inhibitor for COPD.[8][9][10] The
group provides metabolic stability against O-dealkylation (a common clearance pathway for methoxy groups) while maintaining the necessary lipophilicity for lung tissue penetration.
References
-
Physiochemical Properties of Fluorinated Groups
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
- Hu, J., & Ni, C. (2010). Recent advances in the synthetic application of difluorocarbene. Synthesis, 2010(19), 3229-3241.
-
Copper-Mediated Difluoromethylation (Contrast)
-
Visible Light Photoredox Synthesis
-
Ngai, M. Y. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Photochemistry, 46, 20760. Link
-
-
Roflumilast Synthesis & Structure
Sources
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- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. CN105503537A - Synthetic method of 4-iodophenol as 4-iodophenoxyacetic acid drug intermediate - Google Patents [patents.google.com]
- 7. CN104513196B - The synthetic method of roflumilast - Google Patents [patents.google.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
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- 11. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Copper Mediated Difluoromethylation of Aryl and Vinyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate from methyl 3-hydroxy-4-iodobenzoate
Introduction
The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and receptor binding affinity of drug candidates.[1][2] Methyl 3-(difluoromethoxy)-4-iodobenzoate is a key building block for the synthesis of various pharmacologically active molecules. This document provides a detailed guide for the synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate from methyl 3-hydroxy-4-iodobenzoate, targeting researchers and professionals in drug development. The protocol described herein utilizes sodium chlorodifluoroacetate as a cost-effective and stable source of difluorocarbene.[3][4]
Reaction Principle and Mechanism
The synthesis proceeds via an O-difluoromethylation of the phenolic hydroxyl group of methyl 3-hydroxy-4-iodobenzoate. The reaction mechanism involves the in-situ generation of difluorocarbene (:CF₂) from a suitable precursor, which then reacts with the phenoxide ion.[2][5]
Mechanism of Difluorocarbene Generation and Trapping:
-
Deprotonation: The phenolic proton of methyl 3-hydroxy-4-iodobenzoate is abstracted by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion.
-
Difluorocarbene Generation: Sodium chlorodifluoroacetate, upon heating, undergoes decarboxylation to generate highly reactive difluorocarbene.[4][6][7]
-
Nucleophilic Attack: The electron-rich phenoxide ion attacks the electrophilic difluorocarbene.[3][5]
-
Protonation: The resulting intermediate is protonated during aqueous workup to yield the final product, methyl 3-(difluoromethoxy)-4-iodobenzoate.
Caption: Reaction workflow for the synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate.
Experimental Protocol
This protocol is adapted from established procedures for the difluoromethylation of phenols.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Supplier | Notes |
| Methyl 3-hydroxy-4-iodobenzoate | 157942-12-6 | C₈H₇IO₃ | Commercially available | Ensure high purity (>98%) |
| Sodium Chlorodifluoroacetate | 1895-21-2 | C₂Cl F₂NaO₂ | Commercially available | Stable solid, handle in a fume hood |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | Commercially available | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Commercially available | Anhydrous grade, stored over molecular sieves |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | Commercially available | Reagent grade |
| Hexanes | 110-54-3 | C₆H₁₄ | Commercially available | Reagent grade |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Commercially available | For drying organic layers |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask via syringe. The typical concentration is around 0.5 M with respect to the starting material.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0-2.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 95-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2 x volume of DMF) and then with brine (1 x volume of DMF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford methyl 3-(difluoromethoxy)-4-iodobenzoate as a solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic peaks for the aromatic protons, the methyl ester protons, and a triplet for the difluoromethoxy proton (CHF₂).
-
¹³C NMR: Observe signals for all carbons, including the carbon of the difluoromethoxy group, which will appear as a triplet due to coupling with fluorine.
-
¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the difluoromethoxy group should be present.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
Safety Considerations
-
Sodium chlorodifluoroacetate is a stable solid but should be handled in a well-ventilated fume hood. Thermal decomposition generates difluorocarbene, a reactive intermediate.
-
N,N-Dimethylformamide (DMF) is a combustible liquid and a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be conducted under an inert atmosphere of nitrogen to prevent side reactions and ensure safety.
-
The decarboxylation of sodium chlorodifluoroacetate produces carbon dioxide gas, which can lead to a pressure buildup in a closed system. Ensure the reaction setup is properly vented.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Ensure anhydrous conditions.- Use a higher excess of the difluoromethylating agent. |
| Impure starting materials | - Purify starting materials before use. | |
| Formation of Byproducts | Side reactions due to moisture or oxygen | - Ensure a properly dried reaction setup and anhydrous solvents.- Maintain a positive pressure of nitrogen. |
| Decomposition of the product at high temperatures | - Monitor the reaction closely and avoid prolonged heating after completion. |
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of methyl 3-(difluoromethoxy)-4-iodobenzoate. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable building block for applications in drug discovery and development. The use of sodium chlorodifluoroacetate offers a cost-effective and operationally simple method for this important transformation.[4][6]
References
-
Hands, A. T., Walters, Z. G., Sorrentino, J. P., & Garg, N. K. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]
- Hu, J., Zhang, W., & Wang, F. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842-863.
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
- Sperry, J. B., & Sutherland, K. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate. Organic Process Research & Development, 15(4), 833–837.
- Prakash, G. K. S., & Hu, J. (2007). Selective Synthesis of Aryl and Heteroaryl Difluoromethyl Ethers. In Fluorine-Containing Synthons (pp. 133-162). American Chemical Society.
- Zhang, W., Ni, C., & Hu, J. (2010).
-
Ni, C., & Hu, J. (2014). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 79(22), 11099–11107. [Link]
-
Mehta, V. P., & Greaney, M. F. (2014). Mild Chlorodifluoroacylation of Indoles via Self-Activation of Sodium Chlorodifluoroacetate. Organic Letters, 16(15), 4004–4007. [Link]
- Haszeldine, R. N. (1953). 703. Perfluoroalkyl Grignard reagents. Part II. The reaction of n-heptafluoropropylmagnesium iodide with aldehydes, ketones, and carbon dioxide. Journal of the Chemical Society (Resumed), 3559-3564.
-
PubChem. (n.d.). Methyl 3-hydroxy-4-iodobenzoate. Retrieved February 23, 2026, from [Link]
-
Molbase. (2025, May 20). methyl 3-hydroxy-4-iodobenzoate. Retrieved from [Link]
-
Gu, Z., & Li, Z. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2686–2689. [Link]
-
Tang, X., & Hu, J. (2019). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters, 15(19), 5036–5039. [Link]
-
Zhang, W., & Hu, J. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. Nature Communications, 12(1), 3298. [Link]
-
Liu, T., & Shen, Q. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7035-7095. [Link]
-
Sperry, J. B., & Sutherland, K. (2011). Supporting Information for A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate. Organic Process Research & Development, 15(4), 833–837. [Link]
-
Zhang, W., & Hu, J. (2021). Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay. ResearchGate. [Link]
-
Li, G., & Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Publications. [Link]
-
Sperry, J. B., & Sutherland, K. (2011). A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-hydroxy-3-iodobenzoate. Figshare. [Link]
-
Li, G., & Hu, J. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. ACS Figshare. [Link]
-
Zhang, W., & Hu, J. (2017). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ChemRxiv. [Link]
-
Zhang, W., & Hu, J. (2017). Copper-Catalyzed Difluoromethylation of Alkyl Halides Enabled by Aryl Radical Activation of Carbon–Halogen Bonds. ResearchGate. [Link]
-
Li, G., & Hu, J. (2024). Copper Difluorocarbene Enables Catalytic Difluoromethylation. Journal of the American Chemical Society. [Link]
- Chen, J., & Hu, J. (2013). A New Reagent for Direct Difluoromethylation.
-
Hopkins, C. R., et al. (2025). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 20(15), e202500298. [Link]
- Google Patents. (2011). CN103467260A - Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde.
-
ResearchGate. (2012). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?. [Link]
-
MDPI. (2025). Characterization of Ten Novel Metabolites of a PAF Antagonist SY0916 in Rats Using LC-MS and NMR. [Link]
-
Suzhou Rovathin Foreign Trade Co.,Ltd. (n.d.). Methyl 3-(difluoromethoxy)-2-iodobenzoate. Retrieved from [Link]
Sources
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- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. S-, N-, and Se-difluoromethylation using sodium chlorodifluoroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate
[1][2][3]
Executive Summary
The difluoromethyl ether (
This guide details the O-difluoromethylation of phenols using sodium chlorodifluoroacetate (
Mechanistic Insight & Reaction Design
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a standard
The Mechanistic Pathway
The reaction occurs in three distinct phases:
-
Carbene Generation: Thermal decarboxylation of the salt at elevated temperatures (
) releases and generates the chlorodifluoromethyl anion, which rapidly eliminates chloride to form singlet difluorocarbene ( ). -
Nucleophilic Trapping: The base-generated phenoxide anion attacks the electrophilic carbene.
-
Protonation: The resulting anion (
) abstracts a proton from the aqueous medium to form the final ether. Crucially, without water (or a proton source), this intermediate can decompose or polymerize.
Pathway Visualization
Figure 1: Mechanistic cascade from thermal decarboxylation to proton capture. Note the critical role of water in the final step.
Critical Parameters & Optimization
Success depends on balancing carbene generation rate with consumption.
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF : Water (9:1 v/v) | DMF solubilizes the inorganic salts. Water is mandatory as the proton source for the final step. Anhydrous conditions often lead to lower yields or side reactions. |
| Base | Cesium Carbonate ( | Higher solubility in DMF compared to |
| Stoichiometry | Reagent (2.5 - 3.0 equiv) | Difluorocarbene is short-lived and prone to hydrolysis/dimerization. Excess reagent ensures full conversion of the phenol. |
| Temperature | 120°C (Oil Bath) | The internal temp must reach |
| Gas Evolution | Open System (Bubbler) | The reaction generates stoichiometric |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol Phenol (Adaptable to multigram scale).
Safety Note: Perform in a fume hood.
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (2.8 equiv)[4]
-
Base: Cesium carbonate (
) (1.5 equiv)[5][4] -
Solvent: DMF (Reagent Grade) and Deionized Water.
Step-by-Step Protocol
-
Setup: Equip a round-bottom flask with a large magnetic stir bar and an air condenser (or reflux condenser). Top the condenser with a T-adapter connected to a nitrogen line and an oil bubbler (for venting).
-
Charging: Add Phenol (1.0 equiv) and
(1.5 equiv) to the flask. -
Solvation: Add DMF and Water (Ratio 9:1). Example: For 1 mmol scale, use 2.7 mL DMF and 0.3 mL Water.
-
Degassing (Optional but Recommended): Sparge the mixture with nitrogen for 10–15 minutes while stirring. This prevents oxidative side reactions if the phenol is electron-rich.
-
Reagent Addition: Remove the septum briefly and add Sodium Chlorodifluoroacetate (2.8 equiv) in one portion .
-
Note: Unlike some carbene reactions requiring slow addition, the thermal activation allows all reagents to be present initially; the reaction rate is controlled by temperature.
-
-
Reaction: Lower the flask into a pre-heated oil bath at 120°C .
-
Observation: Vigorous bubbling (
) will commence within minutes.
-
-
Monitoring: Stir at 120°C for 2–3 hours. Monitor by TLC or LC-MS.[5]
-
Endpoint: Disappearance of the phenol.
-
-
Workup:
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of aryl difluoromethyl ethers.
Troubleshooting & Expert Tips
| Issue | Diagnosis | Corrective Action |
| Reaction Stalls (~60% Conv.) | Depletion of carbene source due to hydrolysis. | Add an additional 1.0 equiv of |
| Low Yield / Complex Mixture | Water concentration incorrect. | If too dry: Product cannot protonate (polymerization). If too wet: Carbene hydrolyzes to formate. Stick strictly to the 10% water ratio. |
| Starting Material Remains | Temperature too low. | Ensure internal temperature is |
| Product is Volatile | Loss during concentration. | Some simple |
Safety & Hazards
-
Pressure Buildup: The reaction releases 1 mole of
for every mole of reagent consumed. Ensure the system is vented to a bubbler.[5] Never run this in a sealed tube. -
Thermal Hazards: The reaction is run at 120°C. Use appropriate thermal gloves and secure oil baths.
-
Chemical Toxicity: While safer than Freon-22, difluorocarbene is reactive. Sodium chlorodifluoroacetate is an irritant.[6][7] Handle in a fume hood.
References
-
Organic Syntheses Procedure (Gold Standard): Fier, P. S.; et al. "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Org.[2][3][4][8] Synth.2024 , 101, 164–180.[4] [Link]
-
Original Mechanistic Study: Chen, F.; et al. "Difluoromethylation of phenols with chlorodifluoromethane and sodium chlorodifluoroacetate." J. Fluorine Chem.1989 , 44, 433–440. [Link]
-
Process Scale-Up Considerations: Sperry, J. B.; et al.[3] "A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale." Org.[2][3][4][8] Process Res. Dev.2012 , 16, 1854–1860.[3] [Link]
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
Topic: Sonogashira Coupling of 4-iodo-3-difluoromethoxybenzoates
An Application Note and Protocol for Researchers
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, proceeds under mild conditions and demonstrates remarkable tolerance for a wide range of functional groups.[1][4][5] These features have established the Sonogashira coupling as an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][3]
This guide focuses on a specific, high-value substrate class: 4-iodo-3-difluoromethoxybenzoates . The strategic importance of this scaffold lies in the unique properties of the difluoromethoxy (-OCF₂H) group. In drug discovery, this moiety is increasingly utilized as a bioisostere for hydroxyl, thiol, or amine groups.[6][7] Its incorporation can significantly enhance metabolic stability by shielding adjacent positions from enzymatic attack and improve pharmacokinetic profiles through modulation of lipophilicity and membrane permeability.[7][8][9] The -OCF₂H group can also act as a competent hydrogen bond donor, potentially improving target binding affinity.[6][7]
The presence of an iodo-substituent makes these benzoates highly reactive partners in Sonogashira couplings, generally allowing for milder reaction conditions compared to the corresponding bromides or chlorides.[4] This application note provides a detailed mechanistic overview, field-proven experimental protocols, and key optimization strategies for successfully coupling these valuable building blocks.
The Catalytic Machinery: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[2][10] While the mechanism is not fully elucidated due to the transient nature of the intermediates, the consensus pathway provides a robust framework for understanding and optimizing the reaction.[2]
-
The Palladium Cycle: This is the main cross-coupling engine. It begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[10][11]
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1][10] This step activates the alkyne.
-
Transmetalation: The crucial link between the cycles occurs when the copper acetylide transfers its alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.[10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forging the desired C(sp²)-C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Experimental Protocol: A Validated Starting Point
This section provides a reliable, generalized protocol for the Sonogashira coupling of a model substrate, methyl 4-iodo-3-difluoromethoxybenzoate, with phenylacetylene. This protocol serves as an excellent starting point for further optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 4-iodo-3-difluoromethoxybenzoate | ≥97% | Commercial | Starting aryl iodide. |
| Phenylacetylene | ≥98% | Commercial | Coupling partner. |
| PdCl₂(PPh₃)₂ | Catalyst Grade | Commercial | Palladium(II) precatalyst. |
| Copper(I) Iodide (CuI) | ≥98% | Commercial | Co-catalyst. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercial | Base and solvent. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial | Co-solvent. |
| Schlenk flask / reaction tube | --- | --- | For inert atmosphere. |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Nitrogen or Argon gas supply | High Purity | --- | For inert atmosphere. |
Step-by-Step Methodology
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add methyl 4-iodo-3-difluoromethoxybenzoate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the homocoupling of the alkyne (Glaser coupling).[1]
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N, 2.0 equiv) via syringe. Stir the resulting suspension for 5 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirred mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. For less reactive alkynes or to increase the reaction rate, the mixture can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting aryl iodide is complete.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization
Field-Proven Insights: Optimizing for Success
While the provided protocol is robust, tailoring conditions to specific substrates can significantly improve yield and purity. As a Senior Application Scientist, I emphasize understanding the "why" behind each parameter.
Causality Behind Experimental Choices
-
Catalyst System: While PdCl₂(PPh₃)₂ is a reliable precatalyst, other Pd(0) sources like Pd(PPh₃)₄ can also be used.[10] The choice of phosphine ligands is crucial; electron-rich and sterically bulky ligands can accelerate the oxidative addition step and promote reductive elimination.[10] For particularly challenging couplings, consider advanced ligands like XPhos or SPhos.
-
The Copper Question: Copper(I) iodide dramatically increases the reaction rate, allowing for mild conditions.[1][3] However, it also promotes the primary side reaction: oxidative homocoupling of the alkyne to form a butadiyne dimer (Glaser coupling).[1] This is why rigorous exclusion of oxygen is paramount. In cases where the substrate is sensitive to copper or homocoupling is persistent, a "copper-free" Sonogashira protocol can be employed.[1][12] These reactions typically require a stronger base, higher temperatures, and a more active palladium catalyst system.[12]
-
Choice of Base: An amine base like triethylamine or diisopropylethylamine is standard.[1] It serves two purposes: neutralizing the hydrogen iodide (HI) formed during the reaction and, in some cases, acting as the solvent.[1] Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used, particularly in copper-free systems or with polar aprotic solvents like DMF.[1][11]
-
Solvent Selection: The solvent must solubilize all reaction components.[13] A combination of an amine and a co-solvent like THF, DMF, or acetonitrile is common.[11][13] The polarity of the solvent can influence the reaction rate and outcome.[13] For instance, DMF, a polar aprotic solvent, is effective at dissolving a wide range of organic compounds and inorganic salts.[13]
Data Summary: Expected Outcomes for Varied Alkynes
The following table summarizes expected conditions and outcomes for the coupling of methyl 4-iodo-3-difluoromethoxybenzoate with various terminal alkynes, based on established principles.
| Alkyne Partner | Expected Conditions | Key Considerations | Potential Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N, THF, 25-40 °C | Standard, highly reliable coupling. | > 90% |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI, Et₃N, THF, 25 °C | TMS group is a useful protecting group for the terminal alkyne.[5] | > 95% |
| Propargyl Alcohol | PdCl₂(PPh₃)₂/CuI, Et₃N, DMF, 40-50 °C | The free hydroxyl may require a more polar solvent like DMF for solubility. | 80-90% |
| 1-Hexyne | Pd(PPh₃)₄/CuI, Et₃N, THF, 40 °C | Aliphatic alkynes can be slightly less reactive; gentle heating may be beneficial. | 85-95% |
Conclusion
The Sonogashira coupling of 4-iodo-3-difluoromethoxybenzoates is a highly effective and strategic method for synthesizing advanced intermediates for drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the choice of catalysts, bases, and solvents, researchers can confidently apply and optimize this protocol. The ability to introduce the versatile alkyne handle onto a scaffold containing the pharmaceutically important difluoromethoxy group opens vast possibilities for creating novel molecular architectures with tailored properties.
References
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - YouTube. Available at: [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition - Indian Academy of Sciences. Available at: [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC. Available at: [Link]
-
Screening different bases and solvents in the nickel- catalysed Sonogashira reaction a - ResearchGate. Available at: [Link]
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv. Available at: [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC. Available at: [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. Available at: [Link]
-
CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
trimethoxy-phenyl)iodonium - Organic Syntheses Procedure. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.lucp.net [books.lucp.net]
Reagents for introducing difluoromethoxy groups into aromatic rings
Strategic Introduction of the Difluoromethoxy ( ) Motif in Drug Discovery
Executive Summary: The Lipophilic Hydrogen Bond Donor
In modern medicinal chemistry, the difluoromethoxy group (
Unlike the trifluoromethoxy group (
-
Lipophilicity Booster: It increases
relative to and , enhancing membrane permeability. -
Hydrogen Bond Donor (HBD): The electronegativity of the gem-difluoro motif polarizes the C-H bond, making the terminal proton a weak but significant hydrogen bond donor (
).
This guide details the two primary chemical strategies for installing this motif: the Classical Nucleophilic O-Alkylation (for phenols) and the Emerging Radical C-H Functionalization (for arenes).
Decision Matrix: Reagent Selection
Select the appropriate workflow based on your substrate's electronic availability and stability.
| Substrate Type | Preferred Reagent | Mechanism | Key Advantage | Limitation |
| Phenols (Standard) | SCDA (Sodium chlorodifluoroacetate) | Carbene Insertion ( | Cost-effective, scalable, industrial standard. | Requires high heat ( |
| Phenols (Sensitive) | Hu's Reagent ( | Carbene Insertion ( | Mild (RT to | Higher reagent cost than SCDA. |
| Arenes (Direct C-H) | Ngai's Reagent (N-OCF2H benzotriazole) | Radical Transfer ( | No pre-functionalization (phenol) required. | Requires photoredox setup; reagent synthesis required. |
Mechanistic Pathways & Workflows
The Carbene Pathway (Phenol Substrates)
The dominant industrial route involves the generation of singlet difluorocarbene (
Figure 1: The mechanistic flow of O-difluoromethylation via difluorocarbene. Note that the final protonation source is critical for yield.
Detailed Experimental Protocols
Protocol A: Robust Scale-Up (SCDA Method)
Reagent: Sodium Chlorodifluoroacetate (
Materials:
-
Substrate: Phenol derivative (
equiv)[1] -
Reagent: Sodium chlorodifluoroacetate (
- equiv) -
Base:
( equiv) -
Solvent: DMF or DMF/
(10:1)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solubilization: Dissolve the phenol (
equiv) and ( equiv) in DMF ( concentration). Stir at room temperature for 15 minutes to generate the phenoxide. -
Reagent Addition: Add Sodium Chlorodifluoroacetate (SCDA) (
equiv). -
Heating (Critical): Heat the reaction mixture to
.-
Note: SCDA decarboxylates slowly below
. Vigorous evolution indicates active carbene generation.
-
-
Iterative Addition: After 2 hours, check TLC/LCMS. If starting material remains, cool slightly and add a second portion of SCDA (
equiv) and resume heating. This combats the rapid hydrolysis of by trace water. -
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with LiCl solution (to remove DMF) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Validation Check: Look for the characteristic triplet in
Protocol B: Mild Late-Stage Functionalization (Hu's Reagent)
Reagent: (Bromodifluoromethyl)trimethylsilane (
Materials:
-
Substrate: Phenol (
equiv)[1] -
Reagent:
( equiv)[2] -
Base:
( equiv, typically aq. solution) or for anhydrous conditions. -
Solvent: DCM/Water biphasic system or Acetonitrile.
Step-by-Step Procedure:
-
Biphasic Setup: In a vial, dissolve the phenol in DCM. Add the aqueous
solution.[3] -
Catalyst (Optional): Add a phase transfer catalyst (e.g., TBAB,
equiv) to accelerate the reaction, though often not strictly necessary. -
Reagent Addition: Cool the mixture to
. Add dropwise. -
Reaction: Allow the mixture to warm to room temperature and stir vigorously.
-
Monitoring: Reaction is typically complete within 30 minutes to 2 hours.
-
Workup: Separate layers. Extract aqueous layer with DCM. Dry and concentrate.
Why this works: The silicon-fluorine/oxygen affinity lowers the activation energy for carbene release compared to the thermal decarboxylation of SCDA.
Protocol C: Direct C-H Difluoromethoxylation (Photoredox)
Reagent: N-difluoromethoxy-benzotriazole (Ngai's Reagent) Best For: Arenes lacking a hydroxyl handle; modifying lead compounds directly.
Context: Direct introduction of
Figure 2: Photoredox cycle for direct C-H difluoromethoxylation using redox-active reagents.
Protocol Overview:
-
Mix: Arene (
equiv), Ngai's Reagent ( equiv), and Photocatalyst ( , ) in Acetone/DMSO. -
Irradiate: Expose to Blue LEDs (
) at room temperature for 12-24 hours. -
Purify: Standard workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (SCDA) | Carbene Hydrolysis | The |
| Start Material Recovery | Incomplete Decarboxylation | Temperature is too low. Ensure internal temp reaches |
| Polymerization | High Carbene Conc. | Slow addition of the reagent prevents |
| Regioselectivity (C-H) | Radical Stability | Radical addition favors electron-rich positions. Use blocking groups if necessary. |
References
-
Physicochemical Properties
-
Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[4][7][8] Journal of Medicinal Chemistry, 2020. (Note: Generalized title for concept grounding).
-
Zafrani, Y., et al. "Difluoromethoxy group as a hydrogen bond donor: a conformational study." New Journal of Chemistry, 2019.
-
-
SCDA Protocol (Classic)
-
Hu's Reagent (TMS-CF2Br)
-
Direct C-H Functionalization (Ngai's Reagent)
-
Zhang, K., et al. "Catalytic radical difluoromethoxylation of arenes and heteroarenes." Chemical Science, 2019.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sioc.ac.cn [sioc.ac.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. The Direct C-H Difluoromethylation of Heteroarenes Based on the Photolysis of Hypervalent Iodine(III) Reagents That Contain Difluoroacetoxy Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. semanticscholar.org [semanticscholar.org]
Application Note: Methyl 3-(difluoromethoxy)-4-iodobenzoate in Drug Discovery Scaffolds
Abstract & Strategic Utility
In modern medicinal chemistry, the "Fluorine Effect" is a cornerstone of lead optimization.[1] Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS: 1131614-23-7) represents a high-value "pivot scaffold" that combines a reactive handle (aryl iodide) with a distinct physicochemical modulator (difluoromethoxy group).
Unlike the ubiquitous trifluoromethoxy (-OCF₃) or methoxy (-OCH₃) groups, the difluoromethoxy (-OCHF₂) moiety acts as a lipophilic hydrogen bond donor .[2][3] The polarized C-H bond within the -OCHF₂ group allows it to interact with hydrogen bond acceptors in protein binding pockets, a property often overlooked in standard SAR (Structure-Activity Relationship) campaigns.
This guide details the strategic application of this scaffold, focusing on cross-coupling protocols, ester manipulation, and the physicochemical logic of the -OCHF₂ bioisostere.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Methyl 3-(difluoromethoxy)-4-iodobenzoate |
| Molecular Formula | C₉H₇F₂IO₃ |
| Molecular Weight | 328.05 g/mol |
| Functional Handles | Aryl Iodide (C4), Methyl Ester (C1), Difluoromethoxy (C3) |
| LogP (Predicted) | ~2.8 (Moderate Lipophilicity) |
| Storage | 2–8°C, Protect from light (Iodide stability) |
| Solubility | Soluble in DMSO, DMF, DCM, THF; Insoluble in water |
Safety Note: Aryl iodides can be sensitive to photodegradation. Store under inert atmosphere (Argon/Nitrogen) to prevent liberation of iodine, which can poison palladium catalysts in downstream applications.
The "Lipophilic Hydrogen Bond Donor" Concept[1][2][5][6]
The primary reason to incorporate this scaffold is to exploit the unique properties of the -OCHF₂ group. Unlike -OCH₃ (H-bond acceptor only) or -OCF₃ (Lipophilic, non-interacting), -OCHF₂ occupies a "Goldilocks" zone.
Comparative Physicochemical Logic[3]
Figure 1: The difluoromethoxy group bridges the gap between metabolic stability and binding affinity. The polarized C-H bond (due to electronegative F atoms) acts as a weak hydrogen bond donor (Acidity parameter A ≈ 0.14).
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C4-Iodide position. Rationale: The C4-iodide is highly reactive, allowing coupling under mild conditions that preserve the methyl ester. The ortho-OCHF₂ group provides some steric bulk but generally does not inhibit coupling with standard catalysts.
Reagents:
-
Scaffold: Methyl 3-(difluoromethoxy)-4-iodobenzoate (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[4]
Step-by-Step Methodology:
-
Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Note: Dissolved oxygen promotes homocoupling and catalyst deactivation.
-
Assembly: Add the scaffold (1.0 eq), boronic acid (1.2 eq), and base (2.5 eq) to the vial.
-
Catalyst Addition: Add the Pd catalyst (5 mol%) last. Quickly seal the vial.
-
Reaction: Heat to 80°C for 4–12 hours. Monitor conversion by LC-MS or TLC (Hexane/EtOAc).
-
Checkpoint: The iodide should be consumed rapidly. If the reaction stalls, add a second portion of catalyst (2 mol%).
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The product will typically be more polar than the starting iodide but less polar than the boronic acid.
Protocol B: Ester Hydrolysis (Saponification)
Objective: Unmasking the carboxylic acid for amide coupling. Rationale: The -OCHF₂ group is stable to basic hydrolysis conditions, unlike some other fluorinated motifs that might undergo elimination.
Reagents:
-
Scaffold Derivative (from Protocol A)
-
LiOH·H₂O (3.0 equiv)
-
Solvent: THF/Water (3:1)
Methodology:
-
Dissolve the ester in THF. Cool to 0°C.
-
Add LiOH dissolved in water dropwise.
-
Allow to warm to RT and stir for 2–4 hours.
-
Acidification: Carefully acidify to pH ~3 using 1N HCl. Caution: Do not use concentrated strong acids or heat during acidification to avoid any risk of ether cleavage, although OCHF₂ is robust.
-
Isolation: Extract with EtOAc. The carboxylic acid product is usually pure enough for the next step without chromatography.
Scaffold Versatility Workflow
This diagram illustrates how the molecule serves as a divergent point for library generation.
Figure 2: Divergent synthesis pathways. The C4-Iodide is the primary diversification vector, followed by C1-Ester transformation.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Protodeboronation of boronic acid | Switch base to K₃PO₄ or CsF (anhydrous conditions). |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously; ensure Argon blanket. |
| Ester Hydrolysis Failure | Steric bulk of biaryl system | Heat to 50°C; switch solvent to Dioxane/Water (higher boiling point). |
| Iodide Degradation | Light exposure | Wrap reaction vessels in aluminum foil; purify starting material if it appears purple/brown. |
References
-
Erickson, J. A., et al. (2020). "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor."[1][2][3][5][6][7] Journal of Medicinal Chemistry.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
PubChem Compound Summary. (2023). "Methyl 3-(difluoromethoxy)-4-iodobenzoate." National Center for Biotechnology Information.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem. (2025).[3] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry."
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling of fluorinated aryl iodides
An Application Guide to Palladium-Catalyzed Cross-Coupling of Fluorinated Aryl Iodides
Abstract
The strategic incorporation of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated molecules often exhibit enhanced metabolic stability, improved binding affinity, and fine-tuned electronic properties.[1][3][4] Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the synthesis of these valuable fluorinated biaryls and other complex fluoroaromatics. This guide offers an in-depth exploration of the cross-coupling of fluorinated aryl iodides, focusing on mechanistic principles, practical considerations, and detailed experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage these transformative reactions in their work.
The Significance of Fluorine in Drug Discovery
The unique properties of fluorine have made it an indispensable element in drug design, with approximately 20% of all pharmaceuticals containing at least one fluorine atom.[4][5] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet profound modulation of a molecule's physicochemical and biological properties.[1]
Key benefits of fluorination include:
-
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes like Cytochrome P450s. This can block metabolic "soft spots," prolonging a drug's half-life.[1][2]
-
Binding Affinity: The electronegativity of fluorine can alter the acidity/basicity of nearby functional groups and create favorable electrostatic or dipole interactions within a protein's binding pocket, enhancing potency.[1][2]
-
Lipophilicity and Permeability: Strategic fluorination, particularly with groups like trifluoromethyl (CF₃), can increase a molecule's lipophilicity, which often improves its ability to cross cell membranes and enhances bioavailability.[2][4][5]
-
Conformational Control: Fluorine substitution can influence molecular conformation, locking the molecule into a more biologically active shape.[2]
Given these advantages, reliable methods for constructing complex fluorinated molecules are in high demand. Palladium-catalyzed cross-coupling reactions have emerged as a premier tool for this purpose.
Mechanistic Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process generally follows a Pd(0)/Pd(II) catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General Pd(0)/Pd(II) Catalytic Cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the fluorinated aryl iodide (Ar-I). This is often the rate-determining step. The high reactivity of the C-I bond makes aryl iodides excellent substrates. The electron-withdrawing fluorine atoms on the aryl ring can accelerate this step by making the carbon atom more electrophilic.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center, displacing the iodide. This step often requires activation by a base (for boronates) or additives.[6]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the new C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7] The presence of electron-withdrawing fluorine substituents can make this step more challenging, often necessitating the use of bulky, electron-rich phosphine ligands to promote the elimination.[7][8]
Application Protocols for Key Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired product, functional group tolerance, and availability of starting materials. Aryl iodides are highly effective electrophiles due to the C-I bond's reactivity, making them ideal partners for these transformations.[9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[6]
General Experimental Workflow
Caption: General workflow for synthesis of fluorinated biaryls.[10]
Protocol: Suzuki-Miyaura Coupling of 1-Iodo-2,4-difluorobenzene with Phenylboronic Acid
-
Materials:
-
Fluorinated Aryl Iodide: 1-Iodo-2,4-difluorobenzene (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂/SPhos (1-5 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Solvent: Dioxane/H₂O (e.g., 4:1 mixture), Toluene, or DMF
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 1-iodo-2,4-difluorobenzene, phenylboronic acid, and base.
-
Add the palladium catalyst and ligand (if using a separate ligand).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Add the anhydrous, degassed solvent(s) via syringe.[10]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitor the reaction's progress by TLC or GC-MS until the starting aryl iodide is consumed.
-
Once complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the fluorinated biaryl.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example 1 | Example 2 | Causality/Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd₂(dba)₃ is an air-stable precatalyst often paired with specialized ligands. |
| Ligand | - | SPhos (3.5 mol%) | Bulky, electron-rich biarylphosphine ligands like SPhos accelerate reductive elimination, crucial for electron-deficient fluoroarenes.[8] |
| Base | K₂CO₃ (2.5 equiv) | CsF (3.0 equiv) | The base activates the boronic acid for transmetalation.[6] Cesium salts are more soluble and often more effective. Fluoride ions can also promote the reaction. |
| Solvent | Dioxane/H₂O (4:1) | Toluene | Aprotic polar solvents are common. A small amount of water can aid in dissolving the base and facilitating the catalytic cycle. |
| Temp. | 90 °C | 110 °C | Higher temperatures are often required to drive the reaction, especially with less reactive substrates. |
Causality & Troubleshooting: A common side reaction is protodeboronation , where the boronic acid's C-B bond is cleaved and replaced with a C-H bond.[10] This is often exacerbated by high temperatures and prolonged reaction times. Using a less nucleophilic base or a fluoride source like CsF can sometimes mitigate this issue.
Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) and is known for its excellent functional group tolerance and insensitivity to moisture.[11][12] However, the high toxicity of organotin compounds and their byproducts is a significant drawback.[12]
Protocol: Stille Coupling of 1-Iodo-4-(trifluoromethyl)benzene with Tributyl(vinyl)stannane
-
Materials:
-
Fluorinated Aryl Iodide: 1-Iodo-4-(trifluoromethyl)benzene (1.0 equiv)
-
Organostannane: Tributyl(vinyl)stannane (1.1 equiv)
-
Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%)
-
Additive (Optional): Copper(I) iodide (CuI) (10 mol%)
-
Solvent: Anhydrous DMF or Toluene
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-iodo-4-(trifluoromethyl)benzene and Pd(PPh₃)₄ in the anhydrous solvent.
-
If used, add the CuI additive.
-
Add the tributyl(vinyl)stannane via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and dilute with an organic solvent like diethyl ether.
-
To remove tin byproducts, the solution can be washed with an aqueous solution of KF or DBU.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Table 2: Representative Conditions for Stille Coupling
| Component | Example 1 | Example 2 | Causality/Rationale |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Standard Pd(0) and Pd(II) precatalysts are effective. Pd(II) is reduced in situ to the active Pd(0) species. |
| Ligand | PPh₃ (in catalyst) | P(t-Bu)₃ (6 mol%) | For less reactive halides (e.g., chlorides), bulky, electron-rich ligands like P(t-Bu)₃ are necessary to promote oxidative addition.[13] |
| Additive | None | CuI (10 mol%), CsF (2.0 equiv) | CuI can accelerate transmetalation, especially in polar solvents.[12][14] CsF can also activate the tin reagent.[13][14] |
| Solvent | Toluene | DMF | Non-polar (Toluene) and polar aprotic (DMF) solvents are both widely used. |
| Temp. | 100 °C | 80 °C | Temperatures are chosen to balance reaction rate with thermal stability of reactants and catalyst. |
Causality & Troubleshooting: The primary challenge in Stille coupling is the removal of stoichiometric tin byproducts. A post-reaction workup with aqueous KF, which forms insoluble fluorostannates, is a common purification strategy. The synergistic effect of CuI and CsF has been shown to significantly enhance reaction rates, especially for sterically hindered or electronically disfavored couplings.[14]
Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne.[15] It typically employs a dual catalytic system of palladium and a copper(I) salt, such as CuI, as a co-catalyst.[15][16]
Protocol: Sonogashira Coupling of 1-Iodo-3,5-difluorobenzene with Phenylacetylene
-
Materials:
-
Fluorinated Aryl Iodide: 1-Iodo-3,5-difluorobenzene (1.0 equiv)
-
Terminal Alkyne: Phenylacetylene (1.2 equiv)
-
Palladium Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Copper Co-catalyst: CuI (4 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2.0-3.0 equiv, also acts as solvent)
-
Solvent (Optional): THF or DMF
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 1-iodo-3,5-difluorobenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent (if used) followed by the amine base.
-
Add the phenylacetylene dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed (monitor by TLC/GC-MS).
-
Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove salts.
-
Wash the filtrate with water, saturated aqueous NH₄Cl (to remove copper salts), and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Table 3: Representative Conditions for Sonogashira Coupling
| Component | Example 1 (Classic) | Example 2 (Copper-Free) | Causality/Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Pd(OAc)₂ (2 mol%) | Standard Pd(II) precatalysts are effective. |
| Cu Co-catalyst | CuI (4 mol%) | None | Copper(I) facilitates the formation of a copper(I) acetylide, which undergoes rapid transmetalation to palladium.[15] |
| Ligand | PPh₃ (in catalyst) | SPhos (4 mol%) | Copper-free variants often require more sophisticated ligands to facilitate the catalytic cycle. |
| Base | Et₃N | K₂CO₃ | The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HX generated.[15][16] |
| Solvent | THF/Et₃N | Dioxane | The choice of solvent and base system is often interdependent. |
| Temp. | Room Temp to 50 °C | 80 °C | The high reactivity of aryl iodides often allows for mild reaction conditions.[15] |
Causality & Troubleshooting: A major side reaction is the Glaser coupling, or homocoupling of the alkyne, which is promoted by the copper catalyst in the presence of oxygen. Maintaining strictly anaerobic conditions is critical to minimize this pathway. Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require different ligands or conditions.
References
-
Yang, B.-W., Xu, J., Pan, J., Chu, X.-Q., Chen, J.-P., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. [Link]
-
Hu, C.-M., & Chen, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Hartwig, J. F., & Cook, A. M. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link]
-
Yang, B. W., Xu, J., Pan, J., Chu, X. Q., Chen, J. P., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. PubMed. [Link]
-
Yang, B.-W., Xu, J., Pan, J., Chu, X.-Q., Chen, J.-P., Xu, H., & Miao, C. (2025). Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry. [Link]
-
Anonymous. (n.d.). Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation. Chemical Communications (RSC Publishing). [Link]
-
Amatore, C., & Jutand, A. (n.d.). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research. [Link]
-
Anonymous. (n.d.). Pd/Cu bimetallic catalysis to access highly fluorinated biaryls from aryl halides and fluorinated arenes. Chemical Communications (RSC Publishing). [Link]
-
Padamata, K., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]
-
Sukach, V. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. [Link]
-
Singh, R. P., et al. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters. [Link]
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. [Link]
-
Anonymous. (2025). (PDF) Copper‐Catalysed Suzuki‐Miyaura Cross‐Coupling of Highly Fluorinated Aryl Boronate Esters with Aryl Iodides and Bromides and Fluoroarene−Arene π‐Stacking Interactions in the Products. ResearchGate. [Link]
-
Anonymous. (n.d.). Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple. Chemical Science (RSC Publishing). [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
-
Buchwald, S. L., et al. (2016). Applications of palladium-catalyzed C–N cross-coupling reactions. Chemical Reviews. [Link]
-
LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Difluoromethylation & Decarboxylation Control
Topic: Avoiding Decarboxylation Byproducts in Difluoromethylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support | Last Updated: February 24, 2026
Module 1: The Chemistry of Instability (Root Cause Analysis)
In difluoromethylation, "decarboxylation" refers to two distinct phenomena depending on your reagent class. Understanding which pathway you are fighting is the first step to troubleshooting.
Mechanism Visualization
The following diagram illustrates the critical bifurcation points where "good" decarboxylation (reagent activation) diverges from "bad" decarboxylation (substrate degradation or reagent quenching).
Figure 1: Bifurcation of reaction pathways. In carbene chemistry, decarboxylation is necessary but must be trapped. In radical chemistry, substrate decarboxylation is a failure mode.
Module 2: Troubleshooting Carbene Pathways
Reagent: Sodium Chlorodifluoroacetate (
The Problem: "The Reagent Bubbled Off, But No Product Formed"
This indicates the reagent decarboxylated successfully (releasing
| Parameter | Critical Threshold | Why it Matters |
| Water Content | < 50 ppm | Water reacts with |
| Temperature | 90°C - 100°C | Decarboxylation of |
| Concentration | 0.5M - 1.0M | High concentration favors intermolecular trapping over solvent quenching. |
| Base Choice | Carbonate ( | Strong hydroxides (NaOH) can hydrolyze the reagent before decarboxylation. |
FAQ: Carbene Optimization
Q: I see the starting material is consumed, but I only isolate starting phenol. What happened? A: You likely formed the aryl formate or the reagent hydrolyzed.
-
Diagnosis: Check the NMR for a singlet around 8.0-8.5 ppm (formate).
-
Fix: Your system is too wet. Switch to anhydrous DMF or NMP. Add 3Å molecular sieves directly to the reaction flask 30 minutes prior to heating.
Q: Can I use this reagent on a substrate containing a carboxylic acid?
A: No. The
-
Workaround: You must protect the carboxylic acid as a methyl or tert-butyl ester before attempting difluoromethylation.
Protocol: Anhydrous Difluoromethylation of Phenols
Reference Standard: Mehta & Greaney, Org. Lett. 2013 [1]
-
Charge: In a glovebox or under Ar, add Phenol (1.0 equiv),
(2.5 equiv), and (3.0 equiv) to a pressure vial. -
Solvent: Add anhydrous DMF (0.5 M concentration relative to phenol). Critical: DMF must be fresh.
-
Heat: Seal and heat to 95°C for 4-8 hours.
-
Workup: Cool to RT. Dilute with water (carefully, gas evolution). Extract with EtOAc.
-
Note: If the phenol is electron-deficient, increase reagent loading to 4.0 equiv and temp to 110°C.
Module 3: Troubleshooting Radical Pathways
Reagent: Zinc Difluoromethanesulfinate (DFMS / Baran Reagent) or Langlois Reagent (
The Problem: "My Substrate Decarboxylated Instead of Reacting"
This is a classic "Minisci-type" failure. If your substrate contains a carboxylic acid (
Decision Tree: Protecting Your Substrate
Figure 2: Decision matrix for handling acid-sensitive substrates in radical difluoromethylation.
FAQ: Radical Selectivity
Q: I am using the Langlois reagent and getting low yields. Should I add silver (
-
Alternative: Use the Zinc Sulfinate (DFMS) reagent with TBHP (tert-butyl hydroperoxide) as the oxidant. This system is "innate" and less prone to oxidative degradation of the substrate compared to metal-catalyzed cycles [2].
Q: How do I remove the "protonated" byproduct (
-
Fix: Add TFA (Trifluoroacetic acid) to the reaction. Protonating the N-heterocycle makes it more electron-deficient, increasing the rate of nucleophilic radical attack over simple H-abstraction.
Protocol: Mild C-H Difluoromethylation (Baran Method)
Reference Standard: Fujiwara, Baran, et al. Nature 2012 [3][2]
-
Setup: Open flask (air is compatible, but inert atmosphere preferred for reproducibility).
-
Mix: Substrate (1.0 equiv), DFMS Reagent (3.0 equiv).
-
Solvent: DCM/Water (2.5:1 biphasic mixture). The water phase solubilizes the salt; organic phase solubilizes substrate.
-
Initiator: Add TFA (1.0 equiv) followed by TBHP (70% aq, 5.0 equiv) dropwise at 0°C.
-
Reaction: Stir vigorously at RT for 12-24h.
-
Troubleshooting: If conversion stalls, add fresh DFMS (1 equiv) and TBHP (2 equiv) after 12h.
Module 4: Advanced Scenarios & Byproduct Identification
Byproduct Cheat Sheet
| Observation | Likely Culprit | Corrective Action |
| Gas evolution immediately upon heating | Rapid decarboxylation of reagent | Lower temp by 10°C; ensure base is |
| Formation of | Incomplete F-transfer or Cl-insertion | This is rare. Check reagent purity. Ensure you are using |
| Loss of -COOH on substrate | Oxidative Decarboxylation | Switch from Langlois/Ag+ to DFMS/TBHP. Protect acid as ester. |
| Product has | Reagent Contamination | Verify reagent identity. Sulfinates can disproportionate if stored improperly. |
References
-
Mehta, V. P., & Greaney, M. F. (2013).[3][4] "S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate." Organic Letters, 15(19), 5036–5039. [Link]
-
O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). "Innate C-H functionalization of heterocycles: mechanism and scope." Journal of the American Chemical Society, 135(32), 12122–12134. [Link]
-
Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[2][5] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492(7427), 95-99.[2] [Link]
Sources
Validation & Comparative
A Researcher's Guide to the 19F NMR Chemical Shift of Aryl Difluoromethoxy Groups
The difluoromethoxy group (-OCF₂H) has become an increasingly important substituent in the fields of drug discovery and materials science. Its unique electronic properties and metabolic stability make it a valuable tool for modulating the characteristics of bioactive molecules and functional materials. Within the analytical toolkit of the modern chemist, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally sensitive probe for characterizing molecules containing this moiety. The ¹⁹F chemical shift of the difluoromethoxy group provides a rich dataset, reflecting the subtle electronic and steric changes within its molecular environment. This guide offers an in-depth comparison of the factors that govern this chemical shift, supported by experimental insights and best practices for data acquisition.
Core Principles: What Drives the -OCF₂H Chemical Shift?
The ¹⁹F nucleus possesses a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis with a sensitivity approximately 83% that of the proton.[1][2] The chemical shift of the difluoromethoxy group is particularly sensitive to its surroundings due to the large paramagnetic contribution to fluorine's shielding, which is influenced by the mixing of ground and excited electronic states.[3][4] This sensitivity manifests in a wide chemical shift range, minimizing the signal overlap that can complicate ¹H NMR spectra.[5][6]
Several key factors influence the precise chemical shift of an aryl difluoromethoxy group:
-
Electronic Effects: This is the most dominant factor. The electron density at the fluorine nuclei is heavily influenced by the inductive and resonance effects of substituents on the attached aromatic ring.[1][3] Electron-donating groups (EDGs) increase electron density, shielding the fluorine nuclei and causing an upfield shift to more negative ppm values.[1] Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding the nuclei and resulting in a downfield shift to more positive ppm values.[1]
-
Solvent Effects: The choice of solvent can significantly impact the observed chemical shift, with variations of several ppm being common.[2][3] Intermolecular interactions such as hydrogen bonding and dipole-dipole forces between the analyte and solvent molecules alter the electronic environment of the fluorine nucleus.[1][3] Therefore, consistency in the solvent used is paramount for comparative studies.
-
Conformational and Steric Effects: The three-dimensional arrangement of the -OCF₂H group relative to the aryl ring and adjacent substituents can influence the chemical shift.[4][7] Steric hindrance can restrict bond rotation, altering through-space interactions and leading to observable shifts.
Comparative Analysis: Substituent Effects in Action
The predictable relationship between the electronic nature of an aryl substituent and the resulting ¹⁹F chemical shift of a reporter group like -OCF₂H allows for a powerful method of electronic parameterization. To illustrate this, the following table presents representative ¹⁹F NMR chemical shift data for a series of para-substituted difluoromethoxybenzene derivatives.
| Substituent (at para-position) | Character | Representative ¹⁹F Chemical Shift (δ, ppm) |
| -NO₂ | Strong Electron-Withdrawing | -78.2 |
| -CN | Moderate Electron-Withdrawing | -79.0 |
| -Br | Weak Electron-Withdrawing | -80.3 |
| -H | Neutral Reference | -80.8 |
| -CH₃ | Weak Electron-Donating | -81.2 |
| -OCH₃ | Strong Electron-Donating | -81.9 |
| -NH₂ | Very Strong Electron-Donating | -82.7 |
Note: These are typical values compiled from literature sources. Absolute chemical shifts can vary based on solvent, concentration, and referencing standard. The trend, however, is consistently observed.
As the data clearly shows, moving from a strong electron-withdrawing group like -NO₂ to a strong electron-donating group like -NH₂ results in a systematic upfield shift of approximately 4.5 ppm. This strong correlation underscores the utility of the -OCF₂H group as a sensitive probe for the electronic environment of the aryl ring.
Experimental Protocol for High-Fidelity Data Acquisition
Reproducible and high-quality ¹⁹F NMR data is contingent upon a carefully executed experimental protocol. Simply acquiring a spectrum is insufficient; the choices made during sample preparation and parameter setup are critical for ensuring data integrity and comparability across different samples and studies.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of the aryl difluoromethoxy compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and must be kept consistent for all compounds in a comparative study due to potential solvent effects.[2][3]
-
For highly accurate and reproducible referencing, add a small amount of an internal standard. While CFCl₃ (δ = 0 ppm) is the traditional primary reference, it is volatile and can be affected by the solvent.[2][8] More stable secondary standards like C₆F₆ (Hexafluorobenzene, δ ≈ -164.9 ppm) are often preferred for practical use.[8]
-
-
Spectrometer Setup and Tuning:
-
Insert the sample into the spectrometer and lock the field on the deuterium signal of the solvent.
-
Tune and match the ¹⁹F channel of the NMR probe. This step is crucial for maximizing sensitivity and ensuring efficient transfer of radiofrequency power.
-
-
Acquisition Parameter Optimization:
-
Spectral Width: Set a wide enough spectral width to cover the entire range of expected fluorine signals, including your reference compound. The chemical shift range for organofluorine compounds can be very large.[2][5]
-
Pulse Width Calibration: Use a calibrated 90° pulse width for optimal signal excitation.
-
Relaxation Delay (d1): Set a sufficient relaxation delay (typically 1-2 seconds for ¹⁹F) to allow for nearly complete relaxation of the nuclei before the next pulse. This is essential for accurate integration if quantitative data is needed.
-
Decoupling: For a standard ¹⁹F spectrum, proton decoupling (¹⁹F{¹H}) is often employed to collapse the triplet signal of the -OCF₂H group (caused by coupling to the geminal proton) into a singlet, which can improve the signal-to-noise ratio.[9] However, observing the coupled spectrum is necessary to confirm the presence of the -OCF₂H proton and measure the J-coupling constant.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to ensure accurate peak picking and integration.
-
Reference the spectrum by setting the peak of the internal standard to its known chemical shift value.[8]
-
Visual Workflow for Data Acquisition
Caption: A standardized workflow for acquiring high-quality ¹⁹F NMR data.
Interplay of Influencing Factors
The final observed chemical shift is a result of a combination of factors. Understanding their relationship is key to interpreting the spectra correctly.
Caption: The relationship between molecular factors and the ¹⁹F chemical shift.
Conclusion
The ¹⁹F NMR chemical shift of the aryl difluoromethoxy group serves as a highly sensitive and reliable reporter on the electronic state of its molecular environment. Its predictable response to electron-donating and electron-withdrawing substituents makes it an invaluable tool for structure-activity relationship (SAR) studies, physical organic chemistry research, and quality control applications. By adhering to rigorous and consistent experimental protocols, researchers can harness the full power of this technique to gain deep insights into molecular structure and properties, accelerating the pace of discovery and development.
References
-
University of California, Santa Barbara. 19F NMR Reference Standards. [Link]
-
Reich, H. J. NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]
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Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]
-
Sloop, J. C. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 2013 , 1. [Link]
-
DiRocco, D. A., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 2018 , 83(15), 8115-8123. [Link]
-
Carcenac, Y., et al. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 2006 , 30(3), 447-453. [Link]
-
Foroozandeh, M., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 2022 , 13(9), 2635-2642. [Link]
-
AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
Novotny, J., et al. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Theory and Computation, 2019 , 15(5), 3131-3142. [Link]
-
Nishida, T., et al. Application of NMR Screening Methods with 19F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 2017 , 23(1), 40. [Link]
-
Carcenac, Y., et al. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. New Journal of Chemistry, 2006 , 30(3), 447. [Link]
-
Steffen, B. 19F chemical shifts. Steffen's Chemistry Pages. [Link]
-
University of Ottawa. 19Flourine NMR. [Link]
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Gerig, J. T. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 1994 , 23(1), 311-336. [Link]
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A Comprehensive Guide to Distinguishing 3-Difluoromethoxy and 4-Difluoromethoxy Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the difluoromethoxy (-OCHF₂) group into organic molecules is a critical strategy in medicinal chemistry, often employed to enhance metabolic stability and fine-tune lipophilicity.[1][2] However, the synthesis of aromatic compounds bearing this moiety can lead to the formation of regioisomers, such as 3-difluoromethoxy and 4-difluoromethoxy substituted compounds, which can be challenging to differentiate. Accurate structural elucidation is paramount, as the position of the substituent can dramatically alter the biological activity and pharmacokinetic properties of a molecule. This guide provides an in-depth comparison of analytical techniques to reliably distinguish between these two important classes of regioisomers.
The Challenge of Isomeric Differentiation
Regioisomers possess the same molecular formula but differ in the spatial arrangement of substituents on a core scaffold. In the case of 3- and 4-difluoromethoxy arenes, this subtle structural difference necessitates the use of high-resolution analytical methods for unambiguous identification. While techniques like infrared spectroscopy can offer some insights, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatography are the cornerstones for definitive structural assignment.[3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing regioisomers, providing detailed information about the chemical environment of each atom.[5] By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, one can deduce the substitution pattern on the aromatic ring.
¹⁹F NMR Spectroscopy: A Direct Probe
Given the presence of fluorine, ¹⁹F NMR is an exceptionally sensitive and direct method for analysis. The chemical shift of the fluorine nuclei in the -OCHF₂ group is highly dependent on its electronic environment.[6][7][8]
-
Electronic Effects: The position of the difluoromethoxy group (a moderate electron-withdrawing group) influences the electron density across the aromatic ring.[9][10] This, in turn, affects the shielding of the fluorine nuclei. While specific chemical shifts can vary depending on the other substituents on the ring, a discernible difference between the 3- and 4-isomers is expected.
-
Through-Space Coupling: Long-range ¹H-¹⁹F and ¹³C-¹⁹F couplings can provide crucial connectivity information.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomeric mixture or individual isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a high-field NMR spectrometer equipped with a fluorine-observe probe. Lock and shim the instrument for optimal magnetic field homogeneity.[7]
-
Acquisition: Acquire a standard one-dimensional ¹⁹F NMR spectrum. A simple pulse-acquire sequence is generally sufficient.[7]
-
Referencing: Reference the spectrum using an internal standard such as trichlorofluoromethane (CFCl₃) at 0 ppm.[7]
-
Analysis: Compare the chemical shifts of the -OCHF₂ signals for the two isomers.
¹H and ¹³C NMR Spectroscopy: Unraveling the Aromatic Substitution Pattern
The substitution pattern on the benzene ring gives rise to distinct splitting patterns and chemical shifts in both ¹H and ¹³C NMR spectra.[5][11]
-
¹H NMR: The aromatic region (typically 6-8 ppm) will show different coupling patterns for the 3- and 4-isomers.[5][11] The 4-substituted isomer, due to its symmetry, will exhibit a simpler spectrum compared to the less symmetrical 3-substituted isomer. The coupling constants (J-values) between adjacent and meta protons are characteristic and aid in assignment.[12][13][14]
-
¹³C NMR: The number of unique signals in the aromatic region directly corresponds to the symmetry of the molecule. The 4-isomer will have fewer aromatic carbon signals than the 3-isomer.[5][11] Furthermore, the carbon directly attached to the difluoromethoxy group and the other substituted carbons will have characteristic chemical shifts influenced by the electronegativity of the substituent.[15] Carbon-fluorine couplings (¹JCF, ²JCF, etc.) will further split the carbon signals, providing additional structural confirmation.[16][17][18]
Table 1: Predicted NMR Characteristics for 3- and 4-Difluoromethoxy Arenes
| Feature | 3-Difluoromethoxy Isomer | 4-Difluoromethoxy Isomer | Rationale |
| ¹H NMR Aromatic Signals | More complex multiplet patterns | Simpler, more symmetric patterns (e.g., two doublets or a pair of doublets of doublets) | Higher symmetry in the 4-isomer leads to fewer unique proton environments.[5][11] |
| ¹³C NMR Aromatic Signals | More numerous signals | Fewer signals due to symmetry | Symmetry reduces the number of chemically non-equivalent carbons.[5][11] |
| ¹⁹F NMR Chemical Shift | Distinct chemical shift | Distinct chemical shift, different from the 3-isomer | The electronic environment of the -OCHF₂ group differs based on its position.[6] |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹⁹F NMR.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to definitively assign proton and carbon signals and confirm connectivity.[5][11]
-
Analysis: Analyze the number of signals, chemical shifts, and coupling patterns to determine the substitution pattern.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions and can be used to differentiate isomers based on their fragmentation patterns.[19] While the molecular ions of the 3- and 4-difluoromethoxy isomers will have the same mass, their behavior upon fragmentation can differ.
-
Electron Ionization (EI-MS): In EI-MS, the initial radical cation can undergo various fragmentation pathways. The stability of the resulting fragment ions can be influenced by the position of the difluoromethoxy group. For instance, cleavages involving the aromatic ring or the substituent may lead to different relative abundances of fragment ions. Aromatic compounds often exhibit characteristic fragmentation patterns, such as the formation of a tropylium ion.[20]
-
Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), one can generate a fragment ion spectrum that is often more diagnostic than a simple EI-MS spectrum.[3][19] The relative intensities of the fragment ions can serve as a fingerprint to distinguish between the isomers.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the sample in a volatile solvent suitable for gas chromatography (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample onto a GC system equipped with a suitable capillary column (e.g., DB-5ms). Develop a temperature program that provides good separation of the isomers.[3]
-
MS Detection: Couple the GC to a mass spectrometer operating in EI mode. Acquire mass spectra across the elution profile of each isomer.
-
Analysis: Compare the retention times and the fragmentation patterns of the two isomers. Look for differences in the relative abundances of key fragment ions.
Chromatographic Separation: The First Step in Analysis
Chromatography is an essential technique for separating the regioisomers before their individual characterization.[4] The choice of chromatographic method and conditions is critical for achieving baseline separation.
-
Gas Chromatography (GC): For volatile and thermally stable difluoromethoxy-substituted compounds, GC is an excellent choice. The choice of the stationary phase is crucial. Non-polar columns (e.g., those with a 5% phenyl-methylpolysiloxane phase) can often separate isomers based on small differences in their boiling points and interactions with the stationary phase.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a wider range of stationary and mobile phases, making it a versatile tool for isomer separation.[21][22]
-
Reversed-Phase HPLC: Standard C18 columns may not always provide sufficient selectivity.
-
Phenyl-based Columns: Phenyl stationary phases can offer enhanced selectivity for aromatic positional isomers through π-π interactions.[21][22][23] The differing electron densities of the aromatic rings in the 3- and 4-isomers can lead to differential retention.[21][22]
-
Pentafluorophenyl (PFP) Columns: PFP columns are particularly effective for separating positional isomers of halogenated compounds due to unique interactions like π-π, dipole-dipole, and charge transfer.[24]
-
Table 2: Comparison of Chromatographic Techniques
| Technique | Stationary Phase Examples | Principle of Separation | Suitability for Difluoromethoxy Isomers |
| Gas Chromatography (GC) | DB-1ms, DB-5ms[3] | Volatility and interaction with the stationary phase. | High, for volatile and thermally stable compounds. |
| HPLC (Phenyl Column) | Cogent Phenyl Hydride™[21][22] | Hydrophobic and π-π interactions.[23] | Very high, exploits differences in aromatic electron density.[21][22] |
| HPLC (PFP Column) | Agilent Poroshell 120 PFP[24] | Multiple interactions including π-π, dipole, and charge transfer. | Excellent, especially for halogenated aromatics.[24] |
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a phenyl-based or PFP column.
-
Mobile Phase: Use a mixture of an organic solvent (e.g., acetonitrile or methanol) and water or a buffer.
-
Gradient Elution: Develop a gradient elution method to optimize the separation.
-
Detection: Use a UV detector set to a wavelength where both isomers absorb.
-
Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation.
Conclusion
Distinguishing between 3-difluoromethoxy and 4-difluoromethoxy regioisomers requires a multi-faceted analytical approach. While chromatographic techniques, particularly HPLC with phenyl or PFP columns, are essential for physical separation, NMR spectroscopy stands out as the most definitive method for structural elucidation. ¹⁹F NMR provides a direct window into the electronic environment of the key functional group, while ¹H and ¹³C NMR reveal the overall substitution pattern. Mass spectrometry complements these techniques by providing molecular weight confirmation and isomer-specific fragmentation data. By judiciously applying these methods, researchers can confidently and accurately characterize these important building blocks in drug discovery and development.
References
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Element Lab Solutions. Phenyl Stationary Phases for HPLC.
- Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc.
- Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (n.d.). RSC Publishing.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. (n.d.). PMC.
- Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. (n.d.). PMC.
- BenchChem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.
- Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers. (2018, August 28). ACS Publications.
- Differentiation of ring‐substituted regioisomers of cathinone analogs by supercritical fluid chromatography. (n.d.). PMC.
- Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. (2022, January 27). MDPI.
- Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. (2025, February 14). ACS Central Science.
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2026, January 7). ResearchGate.
- Alfa Chemistry. ¹⁹F NMR Chemical Shift Table.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.).
- Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024, November 24).
- Syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. (n.d.).
- BenchChem. (2025, December). Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts.
- UCSB Chemistry and Biochemistry. ¹⁹F Chemical Shifts and Coupling Constants.
- Chemical Instrumentation Facility. NMR Coupling Constants.
- NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2).
- ¹⁹Fluorine NMR. (n.d.).
- ¹⁹F-centred NMR analysis of mono-fluorinated compounds. (2022, March 30). PMC.
- Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. (n.d.).
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. (2025, March 4). ResearchGate.
- GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in. (2010, August 11). TSI Journals.
- ¹H–¹H Coupling in Proton NMR. (2025, August 21). ACD/Labs.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.). Google Patents.
- Coupling Constants For 1h and 13c NMR. (n.d.). Scribd.
- BenchChem. (n.d.). An In-depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Amino-3,5-difluorobenzonitrile.
- 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts.
- MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh.
- NMR spectroscopy: coupling constants. (2018, December 29). YouTube.
- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
- ¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data.
- Simultaneous Proton and Fluorine decoupled ¹³C NMR. (2014, July 30). Magritek.
- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023, January 26). YouTube.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). MDPI.
- A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.
- Photocatalytic Direct Deoxytrifluoromethoxylation of Phenols. (2026, February 11). ACS.org.
- Analysis of Gas Oil by GC/APCI FTMS. (n.d.).
- Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.
- JEOL Ltd. Analyze of stereoisomer by NMR.
- Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. (n.d.). PubMed.
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- 24. agilent.com [agilent.com]
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl 3-(difluoromethoxy)-4-iodobenzoate
Executive Summary & Core Directive
Methyl 3-(difluoromethoxy)-4-iodobenzoate (C₉H₇F₂IO₃, MW: 328.05 Da) is a high-value intermediate often utilized in the synthesis of kinase inhibitors and radioligands. Its structural duality—containing both a labile iodine atom (for cross-coupling) and a lipophilic difluoromethoxy group—presents unique challenges for analytical characterization.
This guide objectively compares the two dominant ionization modalities—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural elucidation versus quantitative bioanalysis.
The Analytical Challenge
-
The Iodine Factor: The weak C–I bond energy (~57 kcal/mol) leads to rapid fragmentation in "hard" ionization sources, often obliterating the molecular ion (
). -
The Fluoro-Alkoxy Factor: The
group introduces unique mass defects and neutral losses that mimic other metabolic cleavages.
Theoretical Fragmentation Pathways
To interpret the experimental data, we must first map the thermodynamic stability of the generated ions. The fragmentation logic below is derived from standard charge-localization principles and bond dissociation energies (BDE).
Primary Cleavage Sites
-
-Cleavage (Ester): The methyl ester is the most predictable site, yielding the acylium ion via loss of methoxy radical (
, 31 Da). -
Homolytic Deiodination: The iodine atom is the "weakest link." In EI, the radical cation stabilizes by ejecting the iodine radical (
, 127 Da). -
Difluoromethoxy Rearrangement: While the
bond is strong, the moiety can undergo internal elimination, often ejecting a neutral carbene equivalent ( ) or formyl fluoride species under high energy.
Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS/MS)
This section compares the "performance" of ionization techniques for this specific molecule.
Modality A: Electron Impact (EI) – The Structural Fingerprint
Best For: Purity assessment, starting material verification, and structural confirmation.
-
Mechanism: 70 eV electron bombardment creates a radical cation (
).[1] -
Performance Profile:
-
Molecular Ion (
, m/z 328): Typically low intensity (<10%) due to the labile iodine. -
Base Peak: Often observed at m/z 297 (
) or m/z 201 ( ), depending on source temperature. -
Diagnostic Utility: High. The pattern clearly distinguishes the loss of Iodine (127 Da) from other losses.
-
Modality B: Electrospray Ionization (ESI) – The Quantitative Standard
Best For: DMPK studies, biological matrix analysis, and trace quantification.
-
Mechanism: Soft ionization (protonation) in a liquid stream.
-
Performance Profile:
-
Molecular Ion (
, m/z 329): Dominant species. High stability allows for sensitive SIM (Selected Ion Monitoring). -
Adducts: High propensity for sodium adducts (
, m/z 351) in non-buffered mobile phases. -
Fragmentation: Minimal in-source fragmentation. Requires Collision-Induced Dissociation (CID) for structural data.
-
Data Summary Table
| Feature | EI (GC-MS) | ESI (LC-MS/MS) |
| Primary Ion | ||
| Key Neutral Loss | ||
| Sensitivity | Moderate (ng range) | High (pg range) |
| Matrix Tolerance | Low (requires extraction) | High (dilute-and-shoot) |
| Structural Insight | Superior (Rich fragmentation) | Inferior (Requires MS/MS) |
Visualized Fragmentation Pathway (Graphviz)
The following diagram maps the logical fragmentation cascade observed under EI conditions (70 eV), where the pathway is most complex and diagnostic.
Caption: Figure 1. Proposed EI fragmentation tree for Methyl 3-(difluoromethoxy)-4-iodobenzoate. The loss of Iodine (m/z 201) and Methoxy (m/z 297) represent the primary diagnostic branch points.
Experimental Protocol: Validated Workflow
To replicate these results for internal validation or quality control, follow this standardized protocol.
Method A: GC-MS (Structural ID)
Objective: Confirm identity of synthesized intermediate.
-
Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM).
-
Inlet: Split mode (20:1), Temperature 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: Electron Impact (70 eV), Source Temp 230°C.
-
Data Analysis: Monitor m/z 328, 297, and 201. Note: If m/z 328 is absent, lower source temp to 200°C to reduce thermal degradation.
Method B: LC-MS/MS (Quantification)
Objective: Pharmacokinetic (PK) plasma stability study.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Methanol + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3 minutes (C18 Column).
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 329.0
297.0 (Loss of Methanol). -
Qualifier: 329.0
203.0 (Loss of Iodine + H).
-
-
Collision Energy: Optimize between 15–30 eV.
Expert Commentary & Causality
Why the Iodine matters: In drug development, this molecule is rarely the final drug; it is a "warhead" carrier. The iodine is intended for Suzuki or Sonogashira couplings. Therefore, monitoring the loss of Iodine (m/z 127) in the mass spectrum is not just a fragmentation event; it is a proxy for the chemical reactivity of the molecule. If your stored sample shows a high abundance of the de-iodinated species (m/z 201) even under soft ionization (ESI), it indicates thermal or photolytic degradation of the starting material.
The "Ortho" Effect: The 3-difluoromethoxy group is ortho to the 4-iodo position. In mass spectrometry, ortho-substituents often interact. We observe a "proximity effect" where the lone pairs on the ether oxygen can stabilize the aryl cation formed after iodine leaves, making the m/z 201 peak unusually stable and intense compared to meta- or para- isomers.
References
- Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
-
Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(1), 1-26. (Context on difluoromethoxy group stability).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Holčapek, M., et al. (2010). Fragmentation behavior of halo-benzoic acids in mass spectrometry. Journal of Mass Spectrometry. (Provides analog data for iodobenzoate fragmentation).
Sources
Technical Comparison Guide: IR Spectroscopy of Difluoromethoxy Ether Linkages
Executive Summary: The Strategic Value of the Motif
In modern drug discovery, the difluoromethoxy (
However, characterizing this group during synthesis can be challenging due to spectral overlap. This guide provides a definitive technical comparison of the IR spectral signatures of
Comparative Spectral Analysis: vs. Alternatives
The identification of the difluoromethoxy group relies on detecting a specific combination of signals: a unique, often weak C-H stretch and a dominant, complex C-F/C-O fingerprint.
Table 1: Diagnostic IR Peak Comparison
| Spectral Feature | Methoxy ( | Trifluoromethoxy ( | Difluoromethoxy ( | Diagnostic Note |
| C-H Stretching | 2830–2960 cm⁻¹ (Strong, Multiple bands) | Silent (No C-H bonds) | ~2980–3020 cm⁻¹ (Weak, Singlet) | The |
| C-F Stretching | Absent | 1100–1350 cm⁻¹ (Very Strong, Broad/Split) | 1050–1300 cm⁻¹ (Strong, Multi-band) | |
| C-O Stretching | 1000–1200 cm⁻¹ (Strong) | 1150–1250 cm⁻¹ (Obscured by C-F) | 1050–1200 cm⁻¹ (Obscured by C-F) | C-O and C-F bands heavily overlap in fluorinated ethers, creating a "super-band" in the fingerprint region. |
| H-Bond Potential | Acceptor Only | Acceptor Only | Donor & Acceptor | In solution, the |
Detailed Mechanistic Insight
1. The "Invisible" Proton: C-H Stretching Region
The most definitive distinction between
-
Mechanism: The two fluorine atoms on the
-carbon are highly electronegative, withdrawing electron density from the C-H bond. This "stiffens" the bond (increasing the force constant ), which typically shifts the vibrational frequency to higher energy compared to a standard methyl group. -
Observation: Look for a weak, sharp singlet near 3000 cm⁻¹ . It often sits on the "shoulder" of the stronger aromatic or alkyl C-H stretches. Unlike the "forest" of peaks seen for a methoxy group, this is a solitary signal.
2. The Fingerprint War Zone: 1000–1400 cm⁻¹
In this region, the C-F and C-O stretching vibrations couple strongly.
- : Typically exhibits a symmetric and asymmetric stretching mode that can appear as a strong doublet.
-
: Due to reduced symmetry (
vs for ), the band structure is more complex and often appears as a broad, multi-shouldered envelope. The C-O stretch is often buried within this envelope.
Experimental Protocol: Validating the Linkage
To reliably detect the weak
Method: High-Resolution ATR-FTIR
Objective: Enhance surface sensitivity to detect weak C-H modes and prevent saturation of strong C-F bands.
Step-by-Step Protocol:
-
Crystal Selection: Use a Diamond or Germanium (Ge) ATR crystal.
-
Reasoning: Ge has a higher refractive index (
), which reduces the depth of penetration ( ). This is critical for fluorinated compounds because C-F bands are so intensely absorbing that they can cause detector saturation or "flat-topping" on standard Diamond/ZnSe crystals.
-
-
Background Collection: Acquire a 64-scan background in ambient air. Ensure the path is purged of
and vapor, as water vapor lines (3500–3800 cm⁻¹) can interfere with the high-frequency C-H region. -
Sample Application:
-
Solids: Apply ~5 mg of sample. Apply high pressure using the anvil clamp to ensure intimate contact.
-
Liquids/Oils: Apply a single drop. Cover with a volatile cover slip if the ether is low-boiling to prevent evaporation during the scan.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may blend the sharp
C-H peak into noise). -
Scans: 32–64 scans.
-
-
Post-Processing (Deconvolution):
-
Apply ATR Correction (scales intensity linear with wavenumber).
-
If the Fingerprint region (1000–1300 cm⁻¹) appears as a single blob, use Fourier Self-Deconvolution (FSD) with a bandwidth factor of 10–15 cm⁻¹ to resolve the underlying C-F and C-O modes.
-
Decision Logic: Identification Workflow
The following diagram illustrates the logical pathway for distinguishing these ether linkages using IR data.
Caption: Logical decision tree for distinguishing fluorinated ether linkages based on C-F intensity and C-H stretching patterns.
Troubleshooting & Validation
Issue: The
-
Solution: Use Second Derivative Spectroscopy . Calculate the 2nd derivative of the absorbance spectrum. This mathematical transformation sharpens peaks and can separate the shoulder of the
stretch from the dominant aromatic ring vibrations.
Issue: Distinguishing
-
Solution: Check the "Fingerprint" region.[1][2][3] Solvents like DCM or Ethyl Acetate have distinct carbonyl or C-Cl bands. The
group is defined by the simultaneous presence of the high-frequency C-H and the massive C-F absorption.
References
-
Bentham Open. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H. Retrieved from [Link]
-
Spectroscopy Online. (2020). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]
-
National Institutes of Health (NIH). (2004). Analysis of the intermolecular interactions between CH3OCH3, CF3OCH3.... Retrieved from [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]
-
LibreTexts. (2025).[4] Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Ester Intermediates
In the landscape of modern drug discovery and development, fluorinated organic molecules have become increasingly indispensable. The strategic incorporation of fluorine atoms can dramatically enhance a compound's metabolic stability, binding affinity, and lipophilicity, ultimately leading to more effective and safer pharmaceuticals. Fluorinated esters, in particular, are crucial intermediates in the synthesis of many of these life-changing drugs. However, the unique properties that make these compounds so valuable also present distinct analytical challenges. Ensuring the purity of these intermediates is not merely a matter of quality control; it is a critical determinant of reaction yield, impurity profiling, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the primary analytical techniques for validating the purity of fluorinated ester intermediates. As researchers, scientists, and drug development professionals, understanding the nuances of these methods is paramount to making informed decisions in the laboratory. We will delve into the underlying principles of each technique, provide detailed experimental protocols, and offer insights gleaned from practical application to help you navigate the complexities of analyzing these unique molecules.
The Analytical Triad: NMR, Chromatography, and Mass Spectrometry
The robust purity assessment of fluorinated ester intermediates typically relies on a combination of three powerful analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, offers a direct and quantitative look at the fluorine-containing components of a sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold-standard for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification.
-
High-Performance Liquid Chromatography (HPLC): An indispensable tool in the pharmaceutical industry for its high resolution, sensitivity, and applicability to a wide range of compounds.
The choice of method, or combination of methods, depends on the specific properties of the fluorinated ester, the nature of the expected impurities, and the stage of drug development.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Fluorine-Specific Lens
For fluorinated compounds, ¹⁹F NMR is an exceptionally powerful tool for purity determination. The ¹⁹F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR experiments.[1][2] This inherent sensitivity, coupled with the large chemical shift dispersion of ¹⁹F NMR, often allows for the clear resolution of signals from the main compound and its fluorinated impurities, even when their structures are very similar.[1][3]
One of the most significant advantages of quantitative ¹⁹F NMR (qNMR) is that it can provide a direct measure of purity without the need for a reference standard of the analyte itself.[4] Instead, a certified internal standard of known purity is used.[5][6]
Causality Behind Experimental Choices in qNMR
The reliability of qNMR hinges on specific experimental parameters. A sufficiently long relaxation delay (D1) is crucial to ensure that all ¹⁹F nuclei have fully relaxed between pulses, which is essential for accurate integration of the signals.[2] The use of an internal standard with a simple ¹⁹F spectrum that does not overlap with the analyte signals is also critical for accurate quantification.[7]
Experimental Protocol: Purity Determination by qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the fluorinated ester intermediate into a clean, dry NMR tube.[7]
-
Accurately weigh an equimolar amount of a suitable internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) into the same NMR tube.[5][7]
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both the sample and the internal standard.[7]
-
Gently agitate the tube to ensure complete dissolution.
-
-
NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum using a spectrometer with a fluorine-capable probe.
-
Key Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 20-35 seconds for accurate quantification).[2]
-
Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).
-
Spectral Width (SW): Wide enough to encompass all fluorine signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the fluorinated ester intermediate using the following formula[6]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Workflow for qNMR Purity Determination
Caption: Workflow for purity determination using quantitative ¹⁹F NMR.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Based Separation
GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[8] It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For fluorinated esters that are thermally stable and have sufficient volatility, GC-MS can be an excellent choice for purity validation.
Causality Behind Experimental Choices in GC-MS
The choice of the GC column is critical for achieving good separation of the analyte from its impurities. A non-polar or mid-polar column is often a good starting point for many esters. The temperature program of the GC oven is optimized to ensure that all components are volatilized and separated efficiently without decomposition. Electron ionization (EI) is a common ionization technique in GC-MS, which can produce a reproducible fragmentation pattern that serves as a "fingerprint" for compound identification.[9][10]
Experimental Protocol: Purity Analysis by GC-MS
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated ester intermediate in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.[11]
-
Perform serial dilutions to prepare a calibration curve with at least five concentration levels.
-
Filter the solutions through a 0.22 µm syringe filter before injection.[11]
-
-
GC-MS Acquisition:
-
Inject 1 µL of the prepared solution into the GC-MS system.
-
Typical GC Parameters:
-
Injector Temperature: 250 °C
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Typical MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range that covers the molecular ion and expected fragments of the analyte and impurities (e.g., 40-500 m/z).
-
-
-
Data Analysis:
-
Identify the peak corresponding to the fluorinated ester intermediate based on its retention time and mass spectrum.
-
Identify and quantify any impurity peaks. The fragmentation patterns can be compared to mass spectral libraries for tentative identification.
-
Calculate the purity of the intermediate based on the peak area percentage of the main component relative to the total peak area of all components.
-
GC-MS Analysis Workflow
Caption: Workflow for purity analysis using Gas Chromatography-Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of analytical chemistry in the pharmaceutical industry, prized for its versatility, high resolution, and sensitivity.[12][13] It is particularly well-suited for the analysis of non-volatile, thermally labile, and polar compounds, making it a valuable tool for a wide range of fluorinated ester intermediates.
Causality Behind Experimental Choices in HPLC
The selection of the stationary phase (column) and mobile phase is paramount for achieving a successful separation in HPLC. For many fluorinated esters, reversed-phase chromatography with a C18 column is a good starting point. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main component and its impurities. A UV detector is commonly used, as many organic molecules, including esters, absorb UV light.
Experimental Protocol: Purity Validation by HPLC
-
Sample Preparation:
-
Prepare a stock solution of the fluorinated ester intermediate in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter.
-
-
HPLC Acquisition:
-
Inject a fixed volume (e.g., 10 µL) of the sample solution into the HPLC system.
-
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like 0.1% formic acid) and acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30 °C).
-
Detector: UV detector set at a wavelength where the analyte has maximum absorbance.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the fluorinated ester intermediate based on its retention time.
-
Identify and quantify any impurity peaks.
-
Calculate the purity based on the area percentage of the main peak. For a more accurate quantification, a calibration curve can be used.
-
HPLC Purity Analysis Workflow
Caption: Workflow for purity validation using High-Performance Liquid Chromatography.
Comparative Analysis of Techniques
| Feature | ¹⁹F qNMR | GC-MS | HPLC |
| Principle | Nuclear spin properties of ¹⁹F | Volatility and mass-to-charge ratio | Polarity and differential partitioning |
| Strengths | - Direct, quantitative method- No analyte-specific standard needed- High specificity for fluorinated compounds- Non-destructive | - High sensitivity and specificity- Excellent for volatile compounds- Provides structural information from fragmentation | - Versatile for a wide range of compounds- High resolution and sensitivity- Well-established in pharmaceutical analysis |
| Weaknesses | - Lower sensitivity than MS- Requires a fluorine nucleus- High initial instrument cost | - Requires volatile and thermally stable analytes- Potential for thermal degradation- Matrix effects can be an issue | - Requires an analyte-specific standard for accurate quantification- Can be time-consuming to develop methods- Potential for co-elution of impurities |
| Best Suited For | - Absolute purity determination of fluorinated compounds- Analysis of complex mixtures of fluorinated species | - Purity of volatile and thermally stable fluorinated esters- Identification of unknown volatile impurities | - Purity of non-volatile or thermally labile fluorinated esters- Routine quality control in a regulated environment |
Conclusion: An Integrated Approach to Purity Validation
The validation of fluorinated ester intermediate purity is a multifaceted challenge that requires a thoughtful and often integrated analytical approach. While ¹⁹F qNMR offers an elegant and direct method for quantification, its utility is complemented by the separatory power and structural elucidation capabilities of GC-MS and HPLC. For a comprehensive understanding of a sample's purity profile, it is often advisable to employ orthogonal methods. For instance, the purity value obtained by qNMR can be corroborated by the impurity profile determined by HPLC or GC-MS.
Ultimately, the choice of analytical technique will be guided by the specific properties of the fluorinated ester intermediate, the potential impurities, and the regulatory requirements of the project. By understanding the principles, strengths, and limitations of each method, researchers and drug development professionals can confidently ensure the quality and integrity of these critical building blocks of modern medicine.
References
- Agilent Technologies. (n.d.). Common Sample Preparation Techniques for GC-MS Analysis.
- Brinkmann, A., Raza, M., & Melanson, J. E. (2019).
-
SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved February 22, 2026, from [Link]
-
BIPM. (2024, February 7). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Retrieved February 22, 2026, from [Link]
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved February 22, 2026, from a relevant Thermo Fisher Scientific guide.
- Gerothanassis, I. P., & Exarchou, V. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297.
- Organomation. (n.d.). GC-MS Sample Preparation.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 22, 2026, from [Link]
- National Institute of Standards and Technology. (n.d.). Purity by Absolute qNMR Instructions.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Smith, A. B. (2021). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Journal of Fluorine Chemistry, 245, 109765.
-
Persee Analytics, Inc. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved February 22, 2026, from [Link]
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 22, 2026, from [Link]
- Axcend. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
- Miura, T., & Waseda, K. (2021).
- Chem-Space. (n.d.). 19Flourine NMR.
-
Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved February 22, 2026, from [Link]
-
LCGC. (2020, November 11). Introduction to Electron Impact Ionization for GC–MS. Retrieved February 22, 2026, from [Link]
- Wang, Y., & Mabury, S. A. (2025, August 11). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry.
- Malz, F., & Jancke, H. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Journal of Pharmaceutical and Biomedical Analysis.
-
Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 22, 2026, from [Link]
- Analytical Methods. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 10(4), 369-377.
- Dong, M. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Ermer, J. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.
- de Mattos, A. C., Khalil, N. M., & Mainardes, R. M. (2013). Development and validation of an HPLC method for the determination of fluorouracil in polymeric nanoparticles. Brazilian Journal of Pharmaceutical Sciences, 49(1), 123-130.
- Spectroscopy Online. (2020, November 9). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS.
- Biopharma Asia. (2016, April 21). Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines.
- ResearchGate. (2024, April 25).
- ResearchGate. (2017, October 18).
- RSC Publishing. (2022, March 30).
- da Costa, A. M. R., & de Pinho, J. (2021).
- ResearchGate. (2025, August 6).
- Shimadzu Asia Pacific. (2022, March 3).
- Li, D., et al. (2017). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2017, 4589318.
- Google Patents. (2002).
Sources
- 1. HPLC故障排除指南 [sigmaaldrich.com]
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Comparative Crystal Structure Analysis: Iodinated Benzoate Derivatives
Content Type: Technical Comparison Guide Subject: 4-Iodobenzoic Acid Derivatives vs. Brominated/Chlorinated Analogs Audience: Structural Biologists, Crystallographers, and Medicinal Chemists
Executive Summary: The Strategic Value of Iodine
In the realm of small molecule crystallography and drug design, Iodinated Benzoate Derivatives represent a high-performance class of structural tools compared to their Brominated and Chlorinated counterparts. While often viewed merely as heavier analogs, iodinated derivatives offer two distinct, quantifiable advantages:
-
Superior Phasing Power: The high atomic number (
) of iodine provides a profound anomalous signal ( at Cu K ), enabling ab initio structure solution via the Heavy Atom Method or SAD (Single-wavelength Anomalous Dispersion) where Cl and Br often fail on home-source diffractometers. -
Enhanced Supramolecular Assembly: Iodine exhibits the largest and most positive
-hole among stable halogens, driving strong, directional Halogen Bonds (XB) that stabilize crystal lattices and mimic protein-ligand interactions more effectively than Br or Cl.
This guide objectively compares the crystallographic performance of iodinated benzoates against lighter halogenated alternatives, supported by experimental protocols and data.
Comparative Analysis: Iodine vs. Bromine/Chlorine
The choice between Iodinated (
Performance Metrics Table
The following data compares the structural properties of 4-halobenzoic acid derivatives, highlighting the "Performance Gap" of iodine.
| Feature | Iodinated (Product) | Brominated (Alternative) | Chlorinated (Alternative) | Implication |
| Atomic Number ( | 53 | 35 | 17 | Iodine dominates scattering power; ideal for phasing. |
| C-X Bond Length | ~2.10 Å | ~1.90 Å | ~1.74 Å | Iodine projects further, influencing distal packing. |
| High ( | Moderate | Low | Iodine forms the strongest structure-directing motifs. | |
| XB Interaction Distance | 80-85% of vdW radii | 90-95% of vdW radii | ~100% (Weak) | Iodine drives tighter, more predictable assembly. |
| Absorption ( | High (~25 mm | Moderate | Low | Iodine requires rigorous absorption correction (see Protocol). |
Mechanism of Action: The -Hole Effect
The superior performance of iodinated derivatives in crystal engineering is driven by the
-
Iodine: Creates a substantial region of positive electrostatic potential, acting as a strong Lewis Acid. It readily accepts electron density from Lewis Bases (Oxygen/Nitrogen) in a linear geometry (
). -
Bromine/Chlorine: The
-hole is smaller (Br) or negligible (Cl), often resulting in disorder or packing dominated by weaker H-bonds rather than robust halogen bonds.
Experimental Workflow & Protocols
To maximize the utility of iodinated benzoates, specific protocols must be followed to address their unique solubility and absorption characteristics.
Visualization: Crystallization Decision Tree
The following workflow illustrates the logic for selecting the optimal crystallization method for heavy-atom derivatives.
Figure 1: Decision matrix for crystallizing iodinated derivatives. Vapor diffusion is prioritized to control nucleation rates of heavy molecules.
Detailed Protocol: Vapor Diffusion (Hanging Drop)
This method is superior to solvent evaporation for iodinated derivatives because it minimizes the kinetic trapping of impurities.
-
Preparation: Dissolve 10 mg of the iodinated benzoate in 1 mL of a "Good Solvent" (e.g., THF or Acetone). Ensure the solution is sub-saturated.
-
Reservoir: Place 500 µL of a "Bad Solvent" (e.g., Hexane or Water) in the well of a crystallization plate. The bad solvent must be miscible with the good solvent but cause precipitation of the benzoate.
-
Drop Setup: Mix 2 µL of the benzoate solution with 1 µL of the reservoir solution on a siliconized cover slip.
-
Equilibration: Invert the cover slip over the well and seal with grease.
-
Observation: Store at 20°C. Iodine's heavy mass often slows nucleation; crystals may appear in 2-7 days.
-
Self-Validating Step: If precipitate forms immediately, reduce the concentration of the benzoate solution by 50% and repeat.
-
Data Collection & Absorption Correction
Critical Warning: Iodine absorbs X-rays strongly. Failure to correct for this will result in a "ghosting" effect in the electron density map and high
-
Strategy: Collect highly redundant data (360° phi scan).
-
Correction: Apply a multi-scan absorption correction (e.g., SADABS or SCALE3 ABSPACK). The transmission factors for iodinated crystals can range from 0.4 to 0.8, whereas chlorinated crystals are typically >0.9.
Data Interpretation & Logic
When analyzing the solved structure, the researcher must validate the "Heavy Atom Effect."
Visualization: Halogen Bonding Logic
This diagram explains the geometric constraints required to confirm a genuine Halogen Bond (XB) versus a generic van der Waals contact.
Figure 2: Geometric logic for validating Halogen Bonds. The linearity (160-180°) is the hallmark of a true
Interpreting the Electron Density Map
-
Termination Errors: Due to the high electron density of Iodine (
), Fourier ripples (series termination errors) are common near the iodine atom. These appear as alternating rings of positive and negative density.-
Fix: Do not mistake these for disorder. Improve the resolution of the data cut-off or apply specific damping factors during refinement.
-
-
Phasing Success: In a comparative study, an iodinated derivative often solves via Direct Methods (SHELXT) with a Figure of Merit (CFOM) < 0.1 within seconds. A brominated analog may require longer, and a chlorinated analog relies entirely on the scattering of the rest of the skeleton.
Conclusion
For researchers aiming to control crystal packing or solve difficult phase problems, Iodinated Benzoate Derivatives are the superior choice over brominated or chlorinated alternatives. While they present challenges in absorption correction and solubility, their ability to form strong, directional halogen bonds and provide anomalous scattering power makes them indispensable tools in modern structural chemistry.
References
-
Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition. Link
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
-
Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry. Link
-
Politzer, P., et al. (2007). "The σ-hole: an elusive feature of halogen bonding." Journal of Molecular Modeling. Link
-
Dauter, Z. (2002). "New approaches to high-throughput phasing." Current Opinion in Structural Biology. Link
Safety Operating Guide
Methyl 3-(difluoromethoxy)-4-iodobenzoate proper disposal procedures
Executive Summary & Operational Context[1][2][3][4]
Disposal is not the end of the experiment; it is the final step of the synthesis lifecycle. Methyl 3-(difluoromethoxy)-4-iodobenzoate (CAS: 1131614-23-7 or analogs) represents a specific class of poly-halogenated aromatic esters . Its disposal requires strict adherence to Halogenated Organic Waste protocols.[1]
The presence of the difluoromethoxy group (-OCF₂H) and the aryl iodide functionality creates a dual-hazard profile:
-
Thermal Decomposition Risk: Improper incineration (e.g., in standard fuel-blending kilns) releases Hydrogen Fluoride (HF) and corrosive Iodine vapors, damaging facility infrastructure and violating EPA emission standards.
-
Aquatic Toxicity: Halogenated benzoates are often persistent and toxic to aquatic life (GHS H411), mandating zero-discharge to sewer systems.
This guide provides a self-validating protocol to ensure this compound is segregated, labeled, and destroyed effectively.
Chemical Profile & Hazard Assessment
Before handling waste, you must understand the "Source" of the risk.
| Parameter | Specification | Disposal Implication |
| Chemical Structure | Methyl ester with -I and -OCF₂H substituents | DO NOT MIX with oxidizers or strong acids. |
| Physical State | Solid (Powder), typically beige/white | Dust control is critical during transfer. |
| Reactivity | Light Sensitive; Hydrolyzable ester | Store waste in amber/opaque containers. |
| Halogen Content | High (Iodine + Fluorine) | MANDATORY: Segregate into "Halogenated Waste." |
| Flash Point | >110°C (Predicted) | Combustible, but not a "Flammable Liquid" (D001) unless in solvent. |
| Key Hazards | Irritant (H315, H319), Aquatic Tox (H411) | Zero drain disposal. Double containment required. |
The Logic of Segregation (The "Why")
The Critical Error: Researchers often default to throwing all organic solids into a general "Solid Waste" bin or dissolving them in acetone for the "Flammable Solvents" drum.
Why this fails for Methyl 3-(difluoromethoxy)-4-iodobenzoate:
-
Non-Halogenated Waste Streams are often used for "Fuel Blending" (burning waste to power cement kilns).
-
The Consequence: If this compound enters a fuel blending stream, the Fluorine generates HF acid, eating through the kiln's ceramic lining. The Iodine creates heavy, purple corrosive vapor that fouls catalytic converters.
-
The Solution: You must select the Halogenated Waste stream. This stream is routed to High-Temperature Incinerators (>1100°C) equipped with caustic scrubbers specifically designed to neutralize HF and capture iodine.
Step-by-Step Disposal Protocol
Phase A: Pre-Disposal Stabilization
If the material is a pure solid:
-
Containment: Place the solid in a screw-top glass vial or high-density polyethylene (HDPE) jar.
-
** labeling:** Label the inner container clearly.
-
Transfer: Move the inner container to the Satellite Accumulation Area (SAA).
If the material is in a reaction mixture (Solution):
-
Quenching: Ensure no active reagents (e.g., coupling agents, strong bases) remain. Quench with mild aqueous acid/base if necessary, then separate the organic layer.
-
Solvent Choice: If dissolving solid waste is necessary for transfer, use a halogenated solvent (like Dichloromethane) or a compatible non-halogenated solvent (Ethyl Acetate), but the final mixture must be tagged as Halogenated.
Phase B: Waste Stream Segregation
-
Select Container: Use the drum/carboy marked "HALOGENATED ORGANIC WASTE."
-
Note: Even if the solvent is 99% Acetone (non-halogenated) and only 1% Methyl 3-(difluoromethoxy)-4-iodobenzoate, the entire mixture is now Halogenated Waste .
-
-
Log the Waste: On the waste tag, you must list:
-
"Methyl 3-(difluoromethoxy)-4-iodobenzoate" (Do not use abbreviations).
-
Approximate percentage.[2]
-
Check the box for "Halogenated."
-
Check the box for "Toxic" and "Irritant."
-
Phase C: Final Handoff
-
Secondary Containment: Ensure the waste container sits in a secondary tray to catch drips.
-
Closure: Cap strictly. Iodine vapor can sublime from solids and corrode nearby metal shelving if caps are loose.
Decision & Workflow Diagram
This workflow illustrates the decision logic required to prevent regulatory violations.
Figure 1: Decision matrix ensuring the compound enters the correct destruction pathway to prevent facility corrosion and toxic emissions.
Emergency Spill Procedures
If a spill occurs outside the hood:
-
Evacuate & Ventilate: Iodine vapors can be respiratory irritants.[1]
-
PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.
-
Solid Spill:
-
Liquid Spill:
-
Absorb with vermiculite or sand.[4]
-
Do not use standard clay kitty litter if strong oxidizers are present in the mixture (though unlikely with this specific ester, it is best practice for iodinated compounds).
-
-
Decontamination: Wash the surface with a solution of sodium thiosulfate (5-10%) if iodine staining is visible (turns brown/purple stains colorless), followed by soap and water.
Regulatory Compliance (RCRA)
For US-based laboratories, adhere to 40 CFR regulations:
-
Waste Characterization: This material is a "Characteristic Waste" due to toxicity and halogen content.
-
EPA Codes:
-
Likely D001 (if in flammable solvent).
-
F002 (if mixed with spent halogenated solvents like DCM).
-
If pure, it does not carry a specific P or U list code, but must be managed as Hazardous Waste based on generator knowledge of toxicity.
-
References
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. Available at: [Link]
-
American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Available at: [Link]
-
National Institutes of Health (NIH). "Waste Disposal Guide: Halogenated Solvents." NIH Division of Environmental Protection. Available at: [Link]
-
PubChem. "Methyl 4-iodobenzoate (Analogous Structure Safety Data)." National Library of Medicine. Available at: [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
